5-Bromo-2-(piperidin-1-yl)pyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-bromo-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFZQJCFCWHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394312 | |
| Record name | 5-Bromo-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-64-6 | |
| Record name | 5-Bromo-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57356-64-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its application in drug discovery.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | [1] |
| Molecular Weight | 242.12 g/mol | [1] |
| Melting Point | 58-63 °C | |
| Boiling Point | 358.1 °C at 760 mmHg | |
| Density | 1.473 g/cm³ | |
| Solubility | Data not available; expected to be soluble in polar aprotic solvents like DMF and DMSO.[2] | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
| CAS Number | 57356-64-6 | [1] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for the key parameters.
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube.[3]
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[3]
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[4]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.
-
-
Apparatus: Thiele tube or a micro boiling point apparatus.[5][6]
-
Procedure (Micro Method):
-
A small amount of the liquid is placed in a small test tube (Durham tube).[7]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]
-
The assembly is attached to a thermometer and heated in an oil bath within a Thiele tube.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
-
-
Apparatus: Small test tubes, vortex mixer, analytical balance.
-
Procedure (Thermodynamic Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed test tube.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
The saturated solution is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility.
-
The pKa value is essential for predicting the ionization state of the compound at different pH values.
-
Apparatus: UV-Vis spectrophotometer with a 96-well plate reader, pH meter, and a set of buffers covering a wide pH range.
-
Procedure (UV-Metric Titration):
-
A stock solution of the compound is prepared in a co-solvent like DMSO.
-
A series of aqueous buffer solutions with known pH values are prepared.
-
The stock solution is diluted into each buffer solution in a 96-well plate.[9]
-
The UV-Vis spectrum of the compound is recorded for each pH.
-
Changes in the absorbance at specific wavelengths as a function of pH are used to generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa value of the compound.[10]
-
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
n-Octanol and water (or a buffer of physiological pH, e.g., pH 7.4, for LogD determination) are pre-saturated with each other.[11][12]
-
A known amount of this compound is dissolved in one of the phases.
-
The two phases are combined in a separatory funnel or vial in a defined volume ratio.[13]
-
The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.[11]
-
The concentration of the compound in each phase is determined analytically.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
-
Application in Kinase Inhibitor Synthesis: A Workflow
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The bromo- and pyrimidine functionalities provide reactive sites for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to build more complex molecules that can interact with the ATP-binding site of kinases.
Below is a diagram illustrating a typical workflow for the synthesis and initial characterization of a potential kinase inhibitor starting from this compound.
Caption: Synthetic and characterization workflow for a kinase inhibitor.
References
- 1. This compound | CAS 57356-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine () for sale [vulcanchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chymist.com [chymist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the synthetic protocol, purification methods, and in-depth characterization data, including physical properties and spectroscopic analysis. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a disubstituted pyrimidine derivative. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the C5 position offers a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The piperidine moiety at the C2 position can influence the compound's solubility, lipophilicity, and pharmacokinetic properties. This combination of features makes this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a suitable leaving group, such as a halogen, from the C2 position of a 5-bromopyrimidine ring by piperidine. The most common precursor for this synthesis is 5-bromo-2-chloropyrimidine. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the nucleophilic attack at the C2 position.
Reaction Scheme
The overall reaction is as follows:
5-bromo-2-chloropyrimidine reacts with piperidine in the presence of a base to yield this compound and the corresponding salt.
Experimental Protocol
Materials:
-
5-bromo-2-chloropyrimidine
-
Piperidine
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous ethanol (10 mL per 1 g of starting material) in a round-bottom flask, add piperidine (1.2 eq).
-
Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 57356-64-6 |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58-63 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | s | 2H | H-4, H-6 (pyrimidine) |
| ~3.60 | t | 4H | -N-CH₂- (piperidine) |
| ~1.65 | m | 6H | -CH₂- (piperidine) |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | C-2 (pyrimidine) |
| ~159.0 | C-4, C-6 (pyrimidine) |
| ~105.0 | C-5 (pyrimidine) |
| ~45.0 | -N-CH₂- (piperidine) |
| ~25.5 | β-CH₂- (piperidine) |
| ~24.5 | γ-CH₂- (piperidine) |
Table 4: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) |
| ESI+ | 242.0, 244.0 |
The presence of two major peaks with an intensity ratio of approximately 1:1 is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Logical Relationship of Characterization
Caption: Interrelation of characterization techniques.
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The versatility of this molecule as a synthetic intermediate makes it a valuable asset for the development of novel compounds in the field of drug discovery.
In-Depth Technical Guide: 5-Bromo-2-(piperidin-1-yl)pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview: 5-Bromo-2-(piperidin-1-yl)pyrimidine
CAS Number: 57356-64-6[1]
Molecular Formula: C₉H₁₂BrN₃[1]
Molecular Structure:
Figure 1. Molecular Structure of this compound
Synonyms: (5-bromopyrimidin-2-yl)piperidine, 5-bromo-2-(1-piperidinyl)pyrimidine[1]
This pyrimidine derivative serves as a important building block in medicinal chemistry, particularly in the development of targeted therapies. Its structure, featuring a reactive bromine atom and a piperidine moiety, makes it a versatile intermediate for the synthesis of complex pharmaceutical compounds, most notably kinase inhibitors for cancer treatment.[2]
Physicochemical Properties
| Property | Value |
| Molecular Weight | 242.12 g/mol |
| Melting Point | 58-63 °C |
| Boiling Point | 358.1 °C at 760 mmHg |
| Density | 1.473 g/cm³ |
| SMILES | C1CCN(CC1)C2=NC=C(C=N2)Br[1] |
Synthetic Utility and Experimental Protocols
This compound is a key starting material for the synthesis of various kinase inhibitors. The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity for specific kinase targets.
General Synthetic Workflow
The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves its reaction with a suitable coupling partner, typically a boronic acid or an amine, in the presence of a palladium catalyst and a base.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following is a general protocol for the coupling of an arylboronic acid with a bromopyrimidine derivative, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following is a general protocol that can be adapted for the coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the degassed toluene, followed by this compound and the amine.
-
Stir the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Application in Kinase Inhibitor Synthesis
While specific, publicly available examples detailing the direct use of this compound for the synthesis of a named kinase inhibitor with corresponding IC50 values are limited in readily accessible literature, the general synthetic strategies outlined above are widely employed for analogous 5-bromopyrimidine starting materials to generate potent kinase inhibitors.
The pyrimidine core acts as a scaffold that mimics the adenine of ATP, allowing the inhibitor to bind to the ATP-binding site of a kinase. The substituents introduced via cross-coupling reactions at the 5-position are crucial for establishing specific interactions with the amino acid residues in the kinase active site, thereby determining the inhibitor's potency and selectivity.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway
Many kinase inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. A hypothetical kinase inhibitor derived from this compound could potentially target a kinase within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in the field of oncology. Its chemical properties allow for the straightforward introduction of diverse chemical moieties through well-established synthetic protocols, enabling the generation of libraries of compounds for screening and optimization in drug discovery programs. The continued exploration of derivatives of this compound holds promise for the development of new and effective treatments for a range of diseases.
References
Spectroscopic Profile of 5-Bromo-2-(piperidin-1-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Bromo-2-(piperidin-1-yl)pyrimidine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents synthesized data based on the known spectroscopic characteristics of its constituent fragments: the 5-bromopyrimidine core and the piperidine ring. This guide is intended to serve as a reference for the identification and characterization of this compound and its analogs in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.4 | s | 2H | H-4, H-6 (Pyrimidine ring) |
| ~3.6 | t | 4H | H-2', H-6' (Piperidine ring, α to N) |
| ~1.6 | m | 6H | H-3', H-4', H-5' (Piperidine ring) |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C-2 (Pyrimidine ring, attached to piperidine) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~115 | C-5 (Pyrimidine ring, attached to Br) |
| ~45 | C-2', C-6' (Piperidine ring, α to N) |
| ~26 | C-3', C-5' (Piperidine ring) |
| ~24 | C-4' (Piperidine ring) |
Predicted solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch (pyrimidine ring) |
| ~2950-2850 | Strong | Aliphatic C-H stretch (piperidine ring) |
| ~1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1450 | Medium | CH₂ bending (piperidine ring) |
| ~1300-1200 | Medium | C-N stretching |
| ~1050 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 241/243 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| 158/160 | Fragment corresponding to the loss of the piperidine ring |
| 84 | Fragment corresponding to the piperidine radical cation |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra would be proton-decoupled to simplify the spectrum to single lines for each carbon atom.
IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample could be cast on a salt plate from a volatile solvent. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe for a solid sample. The molecules would be ionized by a beam of electrons, and the resulting charged fragments would be separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. Poor solubility can impede formulation development and lead to erratic bioavailability, while instability can compromise the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. It outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. Furthermore, this document presents a framework for data presentation and visualization to aid researchers in their developmental efforts. While specific experimental data for this compound is not extensively available in public literature, this guide equips research and development teams with the necessary tools to generate and interpret this critical information.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological environments.
| Property | Value | Source |
| CAS Number | 57356-64-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₁₂BrN₃ | Chemical Supplier Catalogs |
| Molecular Weight | 242.12 g/mol | Calculated |
| Predicted LogP | 2.5 - 3.0 | Computational Prediction |
| Predicted pKa | Basic: ~4.5 (pyrimidine ring nitrogen) | Computational Prediction |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution characteristics. Kinetic solubility is often measured in early discovery to quickly assess compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for formulation development.[1][2]
Predicted Solubility
Computational tools can provide an initial estimate of a compound's aqueous solubility. Various machine learning models and algorithms, such as those implemented in software like ADMET Predictor™ or built on datasets like AqSolDB, can be used to predict the intrinsic solubility of this compound.[3][4] These in silico predictions are valuable for prioritizing compounds and designing experiments.
Experimental Protocols
This high-throughput method assesses the solubility of a compound that is first dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.[2][5][6][7]
Objective: To rapidly determine the concentration at which a compound precipitates from a supersaturated solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV-Vis, black for nephelometry)
-
Multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of final compound concentrations.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[5][7]
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation.[5][6]
-
UV-Vis Spectroscopy: For the direct UV method, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a UV-transparent plate and measure the absorbance at the λmax of the compound.[5][6]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
This method determines the equilibrium solubility of a compound in a specific solvent system and is considered the gold standard.[2][8][9]
Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.
Materials:
-
This compound (solid form)
-
Solvents of interest (e.g., water, PBS at various pH values, simulated gastric and intestinal fluids)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][9]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.[8][9][10] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
Data Presentation for Solubility
The following table provides a template for summarizing the experimentally determined solubility data for this compound.
| Assay Type | Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | ||
| Thermodynamic | Water | ~7.0 | 25 | ||
| Thermodynamic | PBS | 7.4 | 25 | ||
| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | ||
| Thermodynamic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 |
Stability Assessment
Stability testing is crucial for identifying potential degradation pathways and ensuring the quality, safety, and efficacy of a drug substance. Forced degradation studies are performed to accelerate the degradation process and produce potential degradants that might be observed under long-term storage conditions.[11][12]
Predicted Degradation Pathways
In silico tools like Zeneth can be employed to predict the potential degradation pathways of this compound under various stress conditions.[13][14][15][16][17] These predictions can help in designing focused forced degradation studies and in the identification of unknown degradation products.
Experimental Protocol: Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[18][19][20][21][22]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
A photostability chamber with controlled light and UV exposure
-
A temperature-controlled oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and 1 N HCl. Store at room temperature and elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[19]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature and elevated temperatures for a defined period.[19]
-
Oxidation: Treat the sample solution with 3% H₂O₂ and 30% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[18]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Identify and quantify the major degradation products.
-
Perform peak purity analysis using a PDA detector to ensure that the parent peak is free from any co-eluting impurities.
-
If an MS detector is used, tentative structures of the degradation products can be proposed based on their mass-to-charge ratios and fragmentation patterns.
-
Data Presentation for Stability
The results of the forced degradation study can be summarized in the following table format.
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | % Area of Major Degradant |
| Acid Hydrolysis | 0.1 N HCl | 60 | 24 h | ||||
| Base Hydrolysis | 0.1 N NaOH | RT | 24 h | ||||
| Oxidation | 3% H₂O₂ | RT | 24 h | ||||
| Thermal (Solid) | N/A | 80 | 7 days | ||||
| Thermal (Solution) | N/A | 80 | 7 days | ||||
| Photolytic (Solid) | N/A | RT | ICH Q1B | ||||
| Photolytic (Solution) | N/A | RT | ICH Q1B |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the parallel workflows for kinetic and thermodynamic solubility assays.
Logical Flow for a Forced Degradation Study
Caption: A diagram showing the logical progression of a forced degradation study from sample preparation to data analysis.
Conclusion
The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential drug candidate. This guide provides a robust framework of standardized experimental protocols for these assessments. By systematically applying the described methods for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data needed for informed decision-making in lead optimization, formulation development, and regulatory submissions. The provided templates for data presentation and workflow visualizations are intended to facilitate clear and consistent documentation of these essential physicochemical characteristics.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 4. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Zeneth 10.1 Released: Confident Degradation Pathway Prediction For Regulatory-aligned Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 16. acs.figshare.com [acs.figshare.com]
- 17. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Ich guideline for stability testing | PPTX [slideshare.net]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. ICH Official web site : ICH [ich.org]
The Versatile Heterocyclic Building Block: A Technical Guide to 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in the structures of DNA and RNA nucleobases has made it a "privileged structure" for designing molecules that can interact with a wide array of biological targets. Among the vast family of pyrimidine derivatives, 5-Bromo-2-(piperidin-1-yl)pyrimidine has emerged as a particularly valuable heterocyclic building block. The presence of a reactive bromine atom at the 5-position and a piperidine moiety at the 2-position provides a unique combination of chemical handles for the synthesis of diverse compound libraries, especially in the pursuit of potent and selective kinase inhibitors.
This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and use in chemical synthesis.
| Property | Value |
| CAS Number | 57356-64-6 |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
Synthesis and Reactivity
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through a one-step reaction involving 2-bromomalonaldehyde and an appropriate amidine compound. This method offers a straightforward and efficient route to this class of compounds.
The chemical reactivity of this compound is dominated by the C-Br bond at the 5-position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide variety of substituents to the pyrimidine core.
Experimental Workflow for Cross-Coupling Reactions
The general workflow for utilizing this compound in palladium-catalyzed cross-coupling reactions is depicted below. This workflow highlights the key steps from reaction setup to product isolation.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The piperidine group can provide favorable physicochemical properties and engage in important interactions within the kinase active site, while the substituent introduced at the 5-position via cross-coupling can be varied to achieve potency and selectivity.
One of the key kinase families targeted by pyrimidine-based inhibitors is the Tropomyosin Receptor Kinase (TRK) family. TRK receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that are crucial for the development and function of the nervous system.[1][2] Gene fusions involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive various types of cancer.
The TRKA Signaling Pathway
The activation of TrkA by its ligand, Nerve Growth Factor (NGF), initiates a cascade of downstream signaling events that promote cell survival and proliferation.[1][3] This makes the TRKA signaling pathway a critical target for cancer therapy in tumors harboring NTRK1 fusions.
Pyrimidine Derivatives as TRKA Inhibitors
The versatility of the this compound building block allows for the synthesis of potent TRKA inhibitors. By employing Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, various aryl and heteroaryl moieties can be introduced at the 5-position. This has led to the discovery of compounds with significant inhibitory activity against TRKA. The table below summarizes the in vitro activity of exemplary pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors.[4]
| Compound | CDK2 IC₅₀ (µM) | TRKA IC₅₀ (µM) |
| 6o | 0.76 | 1.59 |
| 6p | 0.67 | 1.34 |
| 6k | 1.58 | 1.17 |
| 6r | 0.20 | 0.97 |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (CDK2 ref.) | 0.07 | - |
| Larotrectinib (TRKA ref.) | - | 0.07 |
Experimental Protocols
The following sections provide detailed, exemplary protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of this compound
This protocol is based on a general method for the synthesis of 5-bromo-2-substituted pyrimidines.
Materials:
-
2-Bromomalonaldehyde
-
Piperidine-1-carboximidamide hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add piperidine-1-carboximidamide hydrochloride (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromomalonaldehyde (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular scaffolds, particularly for the discovery of novel kinase inhibitors. The ability to readily introduce a wide range of substituents at the 5-position allows for the fine-tuning of pharmacological properties, making this compound an indispensable tool for researchers, scientists, and drug development professionals in the ongoing quest for new and effective medicines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus activates cellular Tropomyosin receptor kinase A (TrkA) signaling to promote viral replication and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Ascendancy of Brominated Pyrimidines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and engage in various biological interactions.[1][2][3] The strategic introduction of a bromine atom onto the pyrimidine ring has emerged as a powerful tactic in drug design, significantly influencing the potency, selectivity, and pharmacokinetic properties of these molecules.[4] This guide provides an in-depth technical exploration of brominated pyrimidines, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows that underscore their therapeutic potential.
The Strategic Role of Bromine in Pyrimidine-Based Drug Design
The incorporation of a bromine atom into a pyrimidine scaffold is not a trivial substitution. It imparts several key physicochemical properties that can be exploited by medicinal chemists:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in protein backbones or side chains. This can enhance binding affinity and selectivity for the target protein.[4]
-
Modulation of Lipophilicity: Bromination increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and its overall pharmacokinetic profile.
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[4]
-
Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]
Quantitative Analysis of Brominated Pyrimidine Derivatives
The following tables summarize the biological activities of representative brominated pyrimidine derivatives across different therapeutic areas, providing a comparative overview of their potency.
Table 1: Brominated Pyrimidines as Kinase Inhibitors
| Compound/Drug Candidate | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Dasatinib | Bcr-Abl, Src family | <1 | K562 | [5] |
| Compound 22a | Bcr-Abl | 2.3 | K562 | [6] |
| Compound 22b | Bcr-Abl | 3.1 | K562 | [6] |
| Compound 23 | Bcr-Abl | 1.8 | K562 | [6] |
| SI306 | Src | 11,200 (11.2 µM) | U87 | [7] |
| GSK8612 | TBK1 | - | - | [8] |
Table 2: Brominated Pyrimidines as BRD4 Inhibitors
| Compound | IC50 (µM) | Cell Line | Reference(s) |
| Compound 4 | 0.029 | MDA-MB-231 | |
| Compound 7 | 0.042 | MDA-MB-231 | |
| Compound 6a | 0.141 | MDA-MB-231 | |
| Compound 6b | 0.077 | MDA-MB-231 | |
| WS-722 | - | THP-1 | [9] |
| Compound 2C | 40 | MCF-7 | [10] |
| Compound 2C | 83 | HL-60 | [10] |
Table 3: Brominated Pyrimidines as Antiviral Agents
| Compound | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference(s) |
| Compound 65 (HAA-09) | Influenza A | 0.03 | >100 | MDCK | [2] |
| Compound 1 | Zika Virus | 5.21 | 20.0 | Huh-7 | [11] |
| Compound 8 | Zika Virus | ~13 (EC99) | >25 | Huh-7 | [11] |
| Compound 11 | Zika Virus | ~13 (EC99) | ~20 | Huh-7 | [11] |
| Cmp1 | Human Cytomegalovirus | - | - | - | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of brominated pyrimidines, based on established literature procedures.
Synthesis of 5-Bromopyrimidines
General Procedure for Bromination of Pyrimidines:
A common method for the synthesis of 5-bromopyrimidines involves the direct bromination of a pyrimidine derivative. For instance, the bromination of 2-hydroxypyrimidine can be achieved using bromine in an aqueous solution.[13]
-
Materials: 2-hydroxypyrimidine, bromine, deionized water, ice.
-
Procedure:
-
Dissolve 2-hydroxypyrimidine in deionized water in a reaction flask.
-
Cool the solution in an ice-water bath to below 5°C.
-
Slowly add bromine to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature with continued stirring.
-
The resulting precipitate, 2-hydroxy-5-bromopyrimidine, is collected by filtration, washed with water until the filtrate is neutral, and dried.[13]
-
Further purification can be achieved by recrystallization from a suitable solvent like methanol.[13]
-
Suzuki-Miyaura Coupling for C-C Bond Formation:
The C-Br bond at the 5-position of the pyrimidine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.[2]
-
Materials: 5-bromo-2,4-dichloropyrimidine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
In a reaction vessel, combine 5-bromo-2,4-dichloropyrimidine, the desired arylboronic acid, and potassium carbonate.
-
Add a catalytic amount of Pd(PPh₃)₄.
-
Add a degassed mixture of 1,4-dioxane and water as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 5-arylpyrimidine derivative.[2]
-
Biological Assays
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Kinase of interest, substrate, ATP, brominated pyrimidine inhibitor, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add serial dilutions of the brominated pyrimidine inhibitor to the reaction mixture.
-
Incubate the mixture at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
BRD4 Inhibition Assay (AlphaScreen):
This is a bead-based immunoassay used to measure the binding of BRD4 to acetylated histone peptides.
-
Materials: GST-tagged BRD4 bromodomain 1 (BD1), biotinylated histone H4 peptide, Glutathione AlphaLISA Acceptor beads, Streptavidin-coated Donor beads, brominated pyrimidine inhibitor.
-
Procedure:
-
Incubate the GST-tagged BRD4 BD1 with the biotinylated histone H4 peptide in the presence of varying concentrations of the brominated pyrimidine inhibitor.
-
Add Glutathione AlphaLISA Acceptor beads, which bind to the GST-tagged BRD4.
-
Add Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide.
-
In the absence of an inhibitor, the binding of BRD4 to the histone brings the Donor and Acceptor beads into proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm.
-
An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
The IC50 value is determined by measuring the signal at different inhibitor concentrations.
-
Antiviral Assay (Cytopathic Effect Inhibition Assay):
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, CPE).
-
Materials: Host cell line, virus stock, brominated pyrimidine compound, cell culture medium, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of serial dilutions of the brominated pyrimidine compound.
-
Include control wells with uninfected cells (cell control) and virus-infected cells without the compound (virus control).
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
Assess cell viability using a suitable reagent. The absorbance or luminescence is read using a plate reader.
-
The EC50 (50% effective concentration) is calculated as the compound concentration that inhibits 50% of the viral CPE. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess the compound's toxicity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which brominated pyrimidines exert their effects is crucial for understanding their mechanism of action and for guiding further drug development efforts.
Signaling Pathways
BMP2/SMAD1 Signaling Pathway:
Bone Morphogenetic Protein 2 (BMP2) signaling is crucial for bone formation. Some pyrimidine derivatives have been shown to promote osteogenesis by activating this pathway. The canonical pathway involves the phosphorylation of SMAD1, which then translocates to the nucleus to regulate gene expression.[14][15][16]
Canonical BMP2/SMAD1 signaling pathway.
TBK1 Signaling Pathway:
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly in antiviral immunity. It gets activated by various stimuli, leading to the phosphorylation of transcription factors like IRF3, which induces the expression of type I interferons.[8][17][18][19]
TBK1-mediated antiviral signaling pathway.
Experimental Workflows
Fragment-Based Drug Discovery (FBDD) Workflow for Kinase Inhibitors:
FBDD is a powerful strategy for identifying novel kinase inhibitors. It starts with screening low-molecular-weight fragments and then growing or linking them to develop potent lead compounds.[6][20][21][22]
Workflow for fragment-based discovery of kinase inhibitors.
Lead Optimization Workflow:
Once a promising hit compound is identified, a rigorous lead optimization process is undertaken to improve its potency, selectivity, and pharmacokinetic properties.[23][24][25][26]
Iterative workflow for lead optimization in drug discovery.
Conclusion
Brominated pyrimidines represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The strategic incorporation of bromine significantly enhances the drug-like properties of pyrimidine derivatives, leading to potent and selective inhibitors for a range of biological targets. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of brominated pyrimidine-based drugs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives inhibit BRD4 to target cancer. [wisdomlib.org]
- 10. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Initiation of Smad-dependent and Smad-independent signaling via distinct BMP-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 17. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. T018 · Automated pipeline for lead optimization — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 25. What is the process of lead optimization? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
Potential Biological Activities of 5-Bromo-2-(piperidin-1-yl)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-bromo-2-(piperidin-1-yl)pyrimidine represent a class of heterocyclic compounds with significant, yet largely unexplored, therapeutic potential. This technical guide synthesizes current knowledge on the distinct structural moieties—the 5-bromopyrimidine core and the 2-piperidinylpyrimidine scaffold—to project the probable biological activities of the combined molecule. Drawing from extensive research on related compounds, this document outlines potential anticancer, anti-inflammatory, and bone anabolic activities. Detailed hypothetical experimental protocols and potential signaling pathway involvement are presented to guide future research and development in this promising area of medicinal chemistry.
Introduction
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the 5-position and a piperidine ring at the 2-position of the pyrimidine core can significantly modulate its biological profile. The 5-bromo substitution is known to enhance the potency of various enzyme inhibitors, while the 2-piperidine moiety is a common feature in many kinase inhibitors. This guide provides a comprehensive overview of the extrapolated potential biological activities of this compound derivatives, based on the established activities of structurally related compounds.
Predicted Biological Activities and Mechanistic Insights
Based on the biological activities of 5-bromopyrimidine and 2-piperidinylpyrimidine analogues, derivatives of this compound are anticipated to exhibit several key therapeutic actions:
-
Anticancer Activity: The 5-bromopyrimidine scaffold is a key component in several anticancer agents. Its presence suggests potential activity against various cancer cell lines. The 2-(piperidin-1-yl) group is frequently found in kinase inhibitors. Therefore, these derivatives are hypothesized to act as inhibitors of protein kinases crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Activity: Certain 2-aminopyrimidine derivatives bearing a piperidine moiety have been identified as potent inhibitors of IκB kinase (IKK-2), a key enzyme in the NF-κB signaling pathway. This pathway is central to the inflammatory response. Consequently, this compound derivatives are predicted to possess anti-inflammatory properties through the modulation of this pathway.
-
Bone Anabolic Activity: A notable study on a 5-bromopyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, revealed its potent bone anabolic effects. This activity was mediated through the BMP2/SMAD1 signaling pathway, suggesting that this compound derivatives could potentially promote osteogenesis and be explored for osteoporosis treatment.
Quantitative Data on Related Compounds
To provide a framework for the potential potency of this compound derivatives, the following table summarizes quantitative data from studies on structurally similar compounds.
| Compound Class | Target/Assay | IC50/EC50 | Cell Line/Enzyme | Reference |
| Piperidinyl Aminopyrimidine | IKK-2 Inhibition | 1.30 µM | IKK-2 | |
| N-(5-bromo...pyrimidin-2-yl)hexanamide | Osteogenesis (ALP activity) | 1 pM | C3H10T1/2 | |
| 5-Bromo-7-azaindolin-2-one derivative | Cytotoxicity | 2.357–3.012 μM | HepG2, A549, Skov-3 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activities of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the synthesized compounds.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Kinase Inhibition Assay (e.g., IKK-2 Kinase Assay)
This assay determines the direct inhibitory effect of the compounds on specific protein kinases.
-
Reaction Mixture Preparation: In a 96-well plate, the reaction is initiated by mixing the test compound (at various concentrations), recombinant human IKK-2 enzyme, and a biotinylated peptide substrate (e.g., biotin-IκBα) in a kinase assay buffer.
-
ATP Addition: The kinase reaction is started by the addition of ATP. The mixture is incubated for a specified time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Alkaline Phosphatase (ALP) Activity Assay for Osteogenesis
This assay is used to assess the potential of the compounds to promote osteoblast differentiation.
-
Cell Culture: Mouse mesenchymal stem cells (e.g., C3H10T1/2) are cultured in a suitable medium.
-
Compound Treatment: Cells are seeded in 24-well plates and treated with various concentrations of the test compounds in an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Cell Lysis: After 7-14 days of treatment, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Activity Measurement: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. The enzymatic reaction is stopped by adding NaOH.
-
Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Data Analysis: ALP activity is normalized to the total protein content in each well. The results are expressed as a fold change relative to the vehicle-treated control.
Visualization of Potential Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that could be modulated by this compound derivatives based on the activities of related compounds.
Figure 1: Predicted inhibition of the NF-κB signaling pathway.
Figure 2: Potential activation of the BMP2/SMAD1 signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently lacking in the public domain, a systematic analysis of their core structural components strongly suggests a high potential for significant pharmacological effects. The predicted anticancer, anti-inflammatory, and bone anabolic activities warrant a dedicated research program for the synthesis and comprehensive biological evaluation of a library of these compounds. Future studies should focus on elucidating the specific molecular targets and mechanisms of action, as well as optimizing the structure-activity relationship to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for initiating such investigations.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.
Introduction
This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the presence of a bromine atom at the 5-position and a piperidine moiety at the 2-position allows for diverse downstream functionalization, making it a valuable precursor for the synthesis of novel therapeutic agents. The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with piperidine.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds via two main pathways, primarily differing in the choice of the starting halopyrimidine.
Pathway A: From 5-Bromo-2-chloropyrimidine
The most common and direct approach utilizes 5-Bromo-2-chloropyrimidine as the starting material. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens. Piperidine, acting as a nucleophile, displaces the chloride ion to form the desired product. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Pathway for Synthesis from 5-Bromo-2-chloropyrimidine
Caption: Synthetic route via nucleophilic aromatic substitution.
Pathway B: From 2,5-Dibromopyrimidine
An alternative, though less direct, route involves the reaction of 2,5-dibromopyrimidine with piperidine. In this case, the bromine at the 2-position is more labile and susceptible to nucleophilic substitution compared to the bromine at the 5-position. This selectivity allows for the preferential displacement of the 2-bromo substituent by piperidine.
Quantitative Data Summary
The following table summarizes the key quantitative data extracted from the literature for the synthesis of this compound and its precursors.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Piperidine, K₂CO₃ | Water | 60-65 | 1 | 88 (analogous) | [1] |
| 2-Hydroxy-5-bromopyrimidine | Phosphorus oxychloride, Toluene, Triethylamine | Toluene | 80-85 | 6 | 75 | [1] |
| 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | - | 30-100 | 8-14 | - | [2][3] |
Note: The yield for the reaction of 5-Bromo-2-chloropyrimidine with piperidine is based on an analogous reaction with piperazine and should be considered indicative.
Detailed Experimental Protocols
Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxy-5-bromopyrimidine[1]
Materials:
-
2-Hydroxy-5-bromopyrimidine (35 g, 0.2 mol)
-
Phosphorus oxychloride (61.3 g, 0.4 mol)
-
Toluene (200 mL)
-
Triethylamine (40.5 g)
-
10% Sodium carbonate aqueous solution
-
Ice water
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, a mixture of 2-hydroxy-5-bromopyrimidine and toluene is prepared in a reaction flask.
-
Phosphorus oxychloride is added to the suspension.
-
Triethylamine is added dropwise at 35 °C.
-
The reaction mixture is heated to 80-85 °C and stirred for 6 hours. The reaction progress is monitored by HPLC.
-
After the reaction is complete (less than 2% starting material remaining), the mixture is cooled.
-
The mixture is concentrated under reduced pressure to remove the majority of toluene and phosphorus oxychloride.
-
The reaction solution is carefully poured into ice water at 10 °C.
-
The pH of the aqueous solution is adjusted to 8-9 with a 20% sodium carbonate aqueous solution.
-
The aqueous layer is extracted with ether.
-
The organic phase is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-bromo-2-chloropyrimidine.
Experimental Workflow for 5-Bromo-2-chloropyrimidine Synthesis
Caption: Step-by-step synthesis of the key intermediate.
General Protocol for the Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic substitution reactions on 2-chloropyrimidines.[1]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Piperidine (2.5 eq)
-
Potassium carbonate (1.5 eq)
-
Water
-
Chloroform
Procedure:
-
A stirred solution of piperidine and potassium carbonate in water is prepared in a reaction vessel.
-
5-Bromo-2-chloropyrimidine is added in batches to the solution at 50-65 °C.
-
The reaction mixture is stirred at 60-65 °C for 1 hour.
-
The mixture is then cooled to 35 °C.
-
The aqueous mixture is extracted three times with chloroform.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Reaction Mechanism
The synthesis of this compound from 5-Bromo-2-chloropyrimidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is typically fast and results in the formation of the final substituted product, this compound.
Logical Relationship of the SNAr Mechanism
Caption: Key stages of the nucleophilic substitution.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution of 5-Bromo-2-chloropyrimidine with piperidine. This reaction is generally high-yielding and proceeds under relatively mild conditions. The availability of the starting materials and the robustness of the SNAr reaction make this an efficient and scalable method for producing this key intermediate for drug discovery and development. Further optimization of reaction conditions, such as solvent and base selection, may lead to improved yields and purity.
References
In-Depth Technical Guide: Safety and Handling of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-2-(piperidin-1-yl)pyrimidine (CAS No: 57356-64-6). The information herein is intended to support laboratory personnel, researchers, and drug development professionals in the safe use, storage, and disposal of this compound.
Chemical Identification and Physical Properties
This compound is a heterocyclic organic compound.[1] Its structure consists of a pyrimidine ring substituted with a bromine atom and a piperidinyl group.[1] This compound is typically a solid at room temperature.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 57356-64-6 | [2][3][4][5] |
| Molecular Formula | C₉H₁₂BrN₃ | [1][4][5] |
| Molecular Weight | 242.12 g/mol | [1][5] |
| Appearance | White solid | [1] |
| Boiling Point | 358.1 °C at 760 mmHg |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: Aaron Chemicals Safety Data Sheet[2]
Pictograms:
Signal Word: Warning [2]
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]
-
ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[2]
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Storage: Store at room temperature.[2][3] Keep container tightly closed in a dry and well-ventilated place.
First-Aid Measures
-
If Swallowed: Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2] Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[2]
-
Special Hazards Arising from the Chemical: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[2] Avoid dust formation.[2] Avoid breathing vapours, mist or gas.[2] Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[2] Avoid breathing dust.[2]
-
Environmental Precautions: Do not let product enter drains.[2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[2] Sweep up and shovel.[2] Keep in suitable, closed containers for disposal.[2]
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows.
Caption: Risk assessment workflow for handling this compound.
Caption: Emergency spill response procedure for this compound.
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The pyrimidine scaffold, a key heterocyclic motif, is a common feature in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.
5-Bromo-2-(piperidin-1-yl)pyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various boronic acids, a critical transformation for the generation of diverse compound libraries in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound can be achieved under various conditions. The choice of catalyst, base, and solvent can significantly influence the reaction yield and time. Below is a summary of typical conditions adapted from protocols for structurally similar bromopyrimidines.[1][2][3]
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90[1] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | High |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88[1] |
| 4 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94[1][4] |
| 5 | (Het)arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5-2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[2][3] |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1][2]
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
General Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Detailed Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[1][2]
-
Solvent Addition : To the flask containing the solid mixture, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyrimidine).[1][2]
-
Reaction Conditions : Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1][2]
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1][5]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(piperidin-1-yl)pyrimidine.[1]
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
-
Low Yield : If the reaction shows low conversion, consider increasing the reaction temperature, using a different phosphine ligand, or employing a more active pre-catalyst. Ensure that all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the palladium catalyst.
-
Side Products : The formation of homo-coupled products can sometimes be observed. This can be minimized by ensuring a slow addition of the base or by using a different base such as cesium carbonate.[6]
-
Difficult Purification : If the product is difficult to separate from the catalyst byproducts, consider filtering the reaction mixture through a pad of celite before work-up or using a scavenger resin to remove residual palladium.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 5-aryl-2-(piperidin-1-yl)pyrimidine derivatives. The provided protocol, based on established procedures for similar substrates, offers a reliable starting point for researchers in drug discovery and medicinal chemistry. Optimization of the reaction conditions may be necessary for specific boronic acids to achieve maximum yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the development of novel therapeutics. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize it at the 5-position opens avenues for the synthesis of diverse compound libraries.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine to form a Pd(II) complex.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-(piperidin-1-yl)pyrimidin-5-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
The selection of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Reaction Parameters for Analogous Systems
| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | N/A | 83 |
| 2 | 4-Bromopyridine | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | N/A | 96 |
| 3 | 4-Bromopyridine | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | N/A | 91 |
| 4 | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Varies | (PPh₃)₂PdCl₂ | Xantphos | NaOtBu | Toluene | Reflux | N/A | 27-82[4][5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the initial setup.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-(piperidin-1-yl)pyrimidin-5-amine.
Mandatory Visualizations
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] Its structural similarity to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is a key aspect of designing novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
5-Bromo-2-(piperidin-1-yl)pyrimidine is a versatile building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2] The 2-piperidinyl group can contribute to the overall physicochemical properties of the final compounds, potentially influencing solubility, cell permeability, and metabolic stability.
These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The document also includes information on relevant signaling pathways, quantitative biological data for representative compounds, and protocols for kinase inhibition assays.
Targeted Signaling Pathways
Pyrimidine-based inhibitors have been successfully developed to target a multitude of kinases involved in oncogenic signaling pathways. Below are representations of key pathways that can be targeted by inhibitors derived from the this compound scaffold.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4][5] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: EGFR Signaling Pathway and Inhibition.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.
Caption: BTK Signaling Pathway and Inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is common in many cancers, leading to genomic instability.
Caption: Aurora A Kinase Signaling in Mitosis.
Synthesis of Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 5-position. The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with aryl or heteroaryl boronic acids, while the Buchwald-Hartwig amination is employed for the formation of C-N bonds with various amines.
Experimental Workflow: Synthesis
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-2-(piperidin-1-yl)pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an amine with the 5-bromo position of the pyrimidine core.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation
The synthesized compounds are evaluated for their ability to inhibit the target kinase using biochemical assays and for their anti-proliferative effects in relevant cancer cell lines.
Experimental Workflow: Biological Screening
Caption: Workflow for biological screening of kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase, substrate, and kinase buffer. Add this mix to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors. While specific data for compounds directly derived from this compound is limited in the public domain, the provided data for structurally related compounds illustrates the potential of this scaffold.
| Compound ID | Target Kinase | Modification from Core Scaffold | IC₅₀ (nM) | Cell Line | Cellular Potency (GI₅₀, nM) |
| A | IKK-2 | Phenylamino at C5, piperidinylamino at C2, with aromatic piperazinosulfonyl | 1300 | - | - |
| B | IRAK4 | 2,4-diaminopyrimidine core with 5-aryl substitution | 27 | - | - |
| C | PIM-1 | Pyrido[2,3-d]pyrimidine core | 11.4 | MCF-7 | 570 |
| D | CHK1 | 5-(1-methyl-1H-pyrazol-4-yl), 2-amino, 3-(piperidin-3-yloxy)picolinonitrile | 0.4 | Z-138 | 13 |
Data is compiled from various sources for illustrative purposes and represents the activity of related pyrimidine scaffolds.[3][5][7][8]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and the potential for rapid diversification through established cross-coupling methodologies make it an attractive scaffold for drug discovery programs targeting various kinases implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for the design, synthesis, and evaluation of novel kinase inhibitors based on this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Cross-Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbon-Nitrogen (C-N) cross-coupling reactions are fundamental transformations in modern organic synthesis, crucial for the construction of arylamines and related structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed process, has become a cornerstone methodology for creating C-N bonds due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods like the Ullmann condensation.[3][4]
These application notes provide a detailed overview of the experimental conditions for the C-N cross-coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine with various amines. The C-Br bond at the 5-position of the pyrimidine ring is the more reactive site for palladium-catalyzed cross-coupling compared to C-H bonds, allowing for selective functionalization.[5] Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[6][7]
General Reaction Scheme:
The reaction involves the coupling of this compound with a primary or secondary amine (R¹R²NH) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 5-amino-2-(piperidin-1-yl)pyrimidine derivative.
General Reaction Scheme for Buchwald-Hartwig Amination
Key Parameters for Optimization:
Successful Buchwald-Hartwig amination requires the careful optimization of several parameters:
-
Palladium Precursor: Common precursors include Pd₂(dba)₃ and Pd(OAc)₂, which generate the active Pd(0) catalyst in situ.[5] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[8]
-
Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step to form the C-N bond.[1][6] Commonly used ligands include biarylphosphines like XPhos, SPhos, and RuPhos, as well as bidentate ligands like BINAP and DPPF.[3][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is frequently used. Other bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be effective, particularly in Suzuki-type couplings which share mechanistic similarities.[7]
-
Solvent: Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5][10]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[5] The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst system.
Comparative Data of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(allyl)Cl]₂ (2 mol%) | SPhos Pre-catalyst (4 mol%) |
| Ligand | XPhos (4-8 mol%) | SPhos (4-8 mol%) | RuPhos (8-16 mol%) | (Integrated in pre-catalyst) |
| Base | NaOtBu (1.4 equiv.) | K₃PO₄ (2.5 equiv.) | LiHMDS (2.5 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene | 1,4-Dioxane | THF | DMF |
| Temperature | 100 °C | 110 °C | 65 °C | 100 °C |
| Amine Scope | Primary & Secondary Amines | Anilines, Heterocyclic Amines | Primary Amines | Cyclic Secondary Amines |
| Reference | [7][9] | [5] | [9] | [6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of this compound with a generic amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2-1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Subsequently, add the amine coupling partner (e.g., morpholine) via syringe.
-
Reaction: Place the flask in a preheated oil bath set to 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.[7]
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-coupled product.[7]
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for C-N cross-coupling.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes: 5-Bromo-2-(piperidin-1-yl)pyrimidine as a Key Intermediate in the Synthesis of Potent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several small-molecule inhibitors approved for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). The pyrimidine scaffold is a common core structure in many of these inhibitors due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the EGFR kinase domain. The strategic functionalization of the pyrimidine ring is key to achieving high potency and selectivity. 5-Bromo-2-(piperidin-1-yl)pyrimidine is a valuable and versatile building block in the synthesis of novel EGFR inhibitors. The bromine atom at the 5-position provides a reactive handle for introducing various substituents via cross-coupling reactions, while the 2-piperidyl group can contribute to favorable pharmacokinetic properties and additional interactions within the binding site.
This document provides detailed application notes on the utility of this compound in the synthesis of EGFR inhibitors, including experimental protocols for key synthetic transformations and a summary of the biological activity of representative compounds.
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[3][4][5] Small-molecule EGFR inhibitors typically act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: Simplified EGFR Signaling Pathway and Mechanism of Inhibition.
Synthetic Strategy and Experimental Protocols
The bromine atom of this compound allows for the facile introduction of various aryl, heteroaryl, or amino groups at the C5 position, which is crucial for interacting with the hinge region of the EGFR kinase domain. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
Caption: General Synthetic Workflow for EGFR Inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(piperidin-1-yl)pyrimidine Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted aryl or heteroaryl boronic acid/ester.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid/ester (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (5 mL of 1,4-dioxane and 1.25 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(piperidin-1-yl)pyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)-2-(piperidin-1-yl)pyrimidine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G1, 0.0005 equivalents)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the substituted aniline (1.1 mmol), the base (2.0 mmol), and the palladium pre-catalyst (0.0005 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 100-130 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrates with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 5-(arylamino)-2-(piperidin-1-yl)pyrimidine derivative.
Biological Activity of Representative Pyrimidine-Based EGFR Inhibitors
The following tables summarize the in vitro biological activity of several pyrimidine-based EGFR inhibitors, demonstrating the potency that can be achieved with this scaffold. While not all compounds are directly synthesized from this compound, they represent the types of structures and activities that can be targeted using this intermediate.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrimidine-Based EGFR Inhibitors
| Compound ID | Target EGFR Mutant | IC₅₀ (nM) | Reference |
| 1 | L858R/T790M | 20 | [6] |
| 2 | L858R/T790M | 38 | [6] |
| 3 | Wild-Type | 15 | [6] |
| 4 | L858R/T790M | 48 | [6] |
| 5ab | - | - | [7] |
| 15c | Wild-Type | 5 | [7] |
| 15c | T790M | 26 | [7] |
Table 2: Anti-proliferative Activity of Selected Pyrimidine-Based EGFR Inhibitors against Cancer Cell Lines
| Compound ID | Cell Line | EGFR Status | IC₅₀ (µM) | Reference |
| 5ab | HCT116 | - | 0.011 | [7] |
| 5ab | MCF-7 | - | 0.043 | [7] |
| 5ab | Hep3B | - | 0.049 | [7] |
| 15c | A549 | Wild-Type | 1.09 | [7] |
| 15c | PC-3 | - | 1.23 | [7] |
| 15c | MCF-7 | - | 1.34 | [7] |
Conclusion
This compound serves as a highly valuable and adaptable starting material for the synthesis of novel and potent EGFR inhibitors. Its chemical properties allow for the strategic introduction of diverse functionalities at the C5 position, enabling the fine-tuning of inhibitory activity and pharmacokinetic profiles. The provided synthetic protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for elaborating this key intermediate into a library of potential drug candidates. The biological data for structurally related compounds underscore the promise of the 2-(piperidin-1-yl)pyrimidine scaffold in the development of next-generation EGFR-targeted therapies. Researchers in the field of drug discovery are encouraged to explore the potential of this building block in their synthetic campaigns.
References
- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(piperidin-1-yl)pyrimidine. This versatile building block is a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a foundational guide for the functionalization of the pyrimidine core.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce diverse substituents at the 5-position is crucial for structure-activity relationship (SAR) studies.[1] Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations due to the reactive C-Br bond at the 5-position.[1][2]
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters.[3] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a generic 5-bromopyrimidine with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90[3] |
| 2 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86[3] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 84[3] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78[3] |
| 5 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94[3] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of bromo-heterocycles with arylboronic acids.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[3]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv, 5 mol%).[4]
-
Add degassed 1,4-dioxane and water to the flask via cannula.[3]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[3]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling this compound with a variety of amines.[5][6]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table presents general conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 110-120 | 24 | Moderate to Excellent[7] |
| 2 | Secondary Amine (Microwave) | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 130 | 0.5 | Moderate to Excellent[7] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (7 mol%)
-
Sodium tert-butoxide (t-BuONa) (2.2 equiv)
-
Anhydrous Toluene
-
Reaction flask or microwave vial
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction flask under an argon atmosphere, combine this compound (1.0 equiv), the desired amine (2.2 equiv), Pd₂(dba)₃ (5 mol %), XPhos (7 mol %), and t-BuONa (2.2 equiv).[7]
-
Add dry toluene to the flask.[7]
-
Heat the reaction mixture to 110-120 °C in an oil bath for 24 hours.[7]
-
Alternatively, for microwave heating, irradiate the mixture at 130-150 °C for 10-30 minutes.[7]
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., dichloromethane).[7]
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, a key transformation for introducing alkynyl moieties.[8]
Data Presentation: Representative Sonogashira Coupling Conditions
The following table provides general conditions for the Sonogashira coupling of 5-bromopyrimidine, which can be applied to this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |
| 1 | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 60-100 | 3 |
| 2 | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or other amine | THF or DMF | RT - 100 | 2-24 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of a 5-bromopyrimidine with a terminal alkyne.[1][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.[1]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).[8]
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.[8]
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[8]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Visualization: Sonogashira Coupling Experimental Workflow
Caption: General workflow for a Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Functionalization of 5-Bromo-2-(piperidin-1-yl)pyrimidine: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and quantitative data for the functionalization of the pyrimidine ring in 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a guide to common and effective palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of novel drug candidates. The bromine atom at the 5-position allows for a variety of functionalization reactions, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as nucleophilic aromatic substitution, providing a toolkit for the diversification of this important heterocyclic core.
Core Functionalization Methodologies
The primary strategies for the functionalization of this compound revolve around palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and are generally high-yielding.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-pyrimidine with an organoboron reagent.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction mixture is degassed and heated at 80-100 °C under an inert atmosphere for 2-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1][2]
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyrimidines:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 15 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3) | DMF | 110 | 8 | 70-80 |
Note: The data presented are for representative Suzuki-Miyaura reactions of similar brominated pyrimidines and are intended as a starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the bromo-pyrimidine and a terminal alkyne.
Caption: Sonogashira Coupling Workflow.
Experimental Protocol:
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) are added.[3][4] The reaction is typically stirred at room temperature to 80 °C under an inert atmosphere until completion, as monitored by TLC or LC-MS. The workup involves filtration through celite, removal of the solvent under reduced pressure, and purification of the residue by column chromatography.[3]
Quantitative Data for Sonogashira Coupling of Related Bromopyrimidines:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 60 | 4 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH (2.5) | THF | RT | 6 | 80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ (2) | Dioxane | 80 | 5 | 75-85 |
Note: The data presented are for representative Sonogashira reactions of similar brominated pyrimidines and are intended as a starting point for optimization.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming a C-N bond between the bromo-pyrimidine and a primary or secondary amine.[5]
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.). The aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by an anhydrous solvent such as toluene or dioxane. The reaction is heated to 80-110 °C and monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Related Bromo-heterocycles:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 65-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 60-75 |
Note: The data presented are for representative Buchwald-Hartwig aminations of similar bromo-heterocycles and are intended as a starting point for optimization.
Stille Coupling
The Stille coupling involves the reaction of the bromo-pyrimidine with an organostannane reagent to form a C-C bond.[6]
Caption: Stille Coupling Workflow.
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in an anhydrous solvent like toluene or DMF is degassed and heated at 80-120 °C under an inert atmosphere.[6][7] The reaction progress is followed by TLC or GC-MS. Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The organic layer is washed with an aqueous solution of KF to remove tin byproducts, followed by water and brine.[7] After drying and concentration, the crude product is purified by column chromatography.[7]
Quantitative Data for Stille Coupling of Related Bromo-heterocycles:
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 70-80 |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 12 | 75-85 |
| 3 | (Vinyl)tributylstannane | Pd(OAc)₂ (2) / P(furyl)₃ (4) | Dioxane | 90 | 24 | 65-75 |
Note: The data presented are for representative Stille couplings of similar bromo-heterocycles and are intended as a starting point for optimization.
Nucleophilic Aromatic Substitution (SNAr)
While less common for C-Br bonds compared to more activated halides, under certain conditions, direct displacement of the bromide with a strong nucleophile can occur, particularly given the electron-deficient nature of the pyrimidine ring.
Experimental Protocol:
This compound (1.0 equiv.) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., an alkoxide, thiolate, or a secondary amine, 1.5-3.0 equiv.) is added, often in the presence of a base like K₂CO₃ or NaH if the nucleophile is not already anionic. The reaction mixture is heated, typically between 80 °C and 150 °C, and monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Troubleshooting and Optimization
Low yields or the formation of side products can often be addressed by systematically varying the reaction parameters. A decision tree for troubleshooting common issues in palladium-catalyzed cross-coupling reactions is presented below.
Caption: Troubleshooting Guide for Low Yields.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse array of substituted pyrimidines. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to effectively utilize this key building block in the discovery of novel therapeutic agents. Careful optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed representative protocol for the scale-up synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in the development of various pharmaceutically active compounds. The described synthetic route is designed to be robust, scalable, and amenable to industrial production, focusing on efficiency, safety, and product purity.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The development of a scalable and cost-effective synthesis is crucial for advancing drug candidates from discovery to clinical trials and commercial production. Key challenges in the industrial synthesis of such compounds include ensuring high purity, managing potential thermal sensitivity, and developing efficient purification methods.[1] This document outlines a reliable two-step synthetic approach suitable for producing kilogram quantities of the target compound. The synthesis involves an initial nucleophilic aromatic substitution reaction followed by purification.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-halogenated pyrimidine with piperidine. A common and cost-effective starting material is 2,4-dichloro-5-bromopyrimidine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for selective substitution by piperidine.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a multi-kilogram scale.
Materials and Equipment:
-
2,4-dichloro-5-bromopyrimidine
-
Piperidine
-
Triethylamine (Et₃N)
-
Toluene
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Activated carbon
-
Silica gel for column chromatography
-
Appropriate-sized glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reaction Setup: In a clean and dry glass-lined reactor, charge toluene (10 L).
-
Addition of Reactants: To the toluene, add 2,4-dichloro-5-bromopyrimidine (1.0 kg, 4.39 mol). Stir the mixture to ensure dissolution.
-
Add triethylamine (0.61 kg, 6.03 mol) to the reactor.
-
Piperidine Addition: Slowly add piperidine (0.41 kg, 4.82 mol) to the reaction mixture at a controlled rate to maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decolorization: Add activated carbon (50 g) to the organic solution and stir for 30 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon and magnesium sulfate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.
Safety Precautions:
-
All operations should be carried out in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
2,4-dichloro-5-bromopyrimidine is a hazardous substance; handle with care.
-
Piperidine is a flammable and corrosive liquid; handle with appropriate precautions.
Data Presentation
| Parameter | Value |
| Starting Material | 2,4-dichloro-5-bromopyrimidine |
| Scale | 1.0 kg |
| Reagents | Piperidine, Triethylamine |
| Solvent | Toluene |
| Reaction Temperature | Reflux (110-115°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Table 1: Summary of Quantitative Data for the Scale-Up Synthesis.
| Step | Parameter | Specification |
| Reaction Monitoring | In-process control (IPC) | HPLC or TLC |
| Starting material consumption | < 2% | |
| Purification | Column Chromatography | Silica Gel |
| Eluent | Ethyl acetate/Hexanes gradient | |
| Final Product | Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥ 98.0% | |
| Melting Point | To be determined | |
| Structure confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Table 2: Key Experimental Parameters and Specifications.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow diagram for the scale-up synthesis and purification process.
References
Application Notes and Protocols: 5-Bromo-2-(piperidin-1-yl)pyrimidine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight fragments that can be elaborated into potent and selective drug candidates. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs, particularly as a hinge-binding motif in kinase inhibitors. This document outlines the potential application of 5-Bromo-2-(piperidin-1-yl)pyrimidine as a fragment in FBDD campaigns, targeting protein kinases.
While direct experimental data for this specific fragment is not extensively available in the public domain, its constituent moieties—the 5-bromopyrimidine and the 2-(piperidin-1-yl)pyrimidine—are well-represented in the design of kinase inhibitors. The bromine atom at the 5-position serves as a useful vector for fragment growth and optimization through structure-activity relationship (SAR) studies, allowing for the introduction of various substituents to explore the binding pocket. The 2-piperidinyl group can contribute to binding interactions and influence physicochemical properties such as solubility.
These application notes provide a generalized framework and protocols for utilizing this compound in an FBDD workflow, from initial screening to hit validation and elaboration.
Physicochemical Properties and Fragment Library Inclusion
This compound is a suitable candidate for inclusion in a fragment library based on the "Rule of Three," a set of guidelines for fragment-like molecules.
| Property | Value (Predicted) | "Rule of Three" Guideline |
| Molecular Weight | ~256.1 g/mol | < 300 Da |
| cLogP | ~2.5 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Application in Kinase Inhibitor Discovery
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This compound, as a substituted 2-aminopyrimidine analog, is a promising starting point for developing selective kinase inhibitors.
A hypothetical FBDD campaign targeting a protein kinase could proceed as follows:
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol outlines a high-throughput method to identify fragments that bind to and stabilize a target protein.
Materials:
-
Target protein (e.g., a protein kinase) at a concentration of 2-10 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye. The final concentration of the dye should be 5x.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the wells to a final concentration of 100-500 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
Data Presentation:
| Fragment | Concentration (µM) | ΔTm (°C) |
| This compound | 200 | +2.5 |
| Control Fragment A | 200 | +0.2 |
| Control Fragment B | 200 | +3.1 |
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction.
Materials:
-
Target protein (20-50 µM) in ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
This compound (200-500 µM) in the same ITC buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 20-30 larger injections.
-
Initiate the titration.
-
Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Data Presentation:
| Fragment | Kd (µM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 150 | 1.1 | -5.2 | -1.8 |
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
Materials:
-
Highly pure and concentrated target protein.
-
This compound.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment.
Procedure:
-
Co-crystallization: Mix the protein with a 2-5 fold molar excess of the fragment and set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Soaking: Alternatively, grow apo-crystals of the protein and then soak them in a solution containing the fragment (1-10 mM) for a defined period.
-
Harvest and cryo-protect the crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the fragment into the observed electron density.
Hit-to-Lead Optimization and Signaling Pathway
Once the binding mode of this compound is confirmed, structure-based design can be employed to improve its potency and selectivity. The bromine atom at the 5-position provides a convenient synthetic handle for introducing new chemical moieties to probe for additional interactions within the binding site.
For a kinase target, the ultimate goal is to modulate its activity within a cellular signaling pathway. For instance, if the target is a kinase involved in a cancer-related pathway, the optimized inhibitor would be expected to block downstream signaling events.
Conclusion
This compound represents a promising, albeit underexplored, fragment for FBDD campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability of the 5-bromo position make it an attractive starting point for the development of potent and selective inhibitors. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers to initiate and advance FBDD projects utilizing this and similar fragments. Further experimental validation is required to fully elucidate the potential of this specific compound.
Application of 5-Bromo-2-(piperidin-1-yl)pyrimidine in Parallel Synthesis for Drug Discovery
Introduction
5-Bromo-2-(piperidin-1-yl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom on the pyrimidine core and a piperidine moiety, makes it an ideal scaffold for the generation of diverse compound libraries through parallel synthesis. The pyrimidine ring is a common motif in a multitude of biologically active compounds, and the piperidine group can enhance solubility and provide a vector for interacting with biological targets. Parallel synthesis, a key technology in modern drug discovery, enables the rapid and efficient synthesis of large numbers of distinct but structurally related molecules, significantly accelerating the identification and optimization of lead compounds.[1] This application note provides detailed protocols for the use of this compound in the parallel synthesis of novel compound libraries via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Key Features and Applications
The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents, enabling the exploration of the chemical space around the pyrimidine core. The piperidine group at the 2-position can contribute to favorable pharmacokinetic properties.
Potential therapeutic applications for compounds derived from this scaffold are broad and include, but are not limited to:
-
Oncology
-
Inflammatory Diseases
-
Central Nervous System (CNS) Disorders
-
Infectious Diseases
Data Presentation
The following tables summarize representative quantitative data for typical cross-coupling reactions involving this compound. Yields and purity are indicative and may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Phenylboronic acid | 5-Phenyl-2-(piperidin-1-yl)pyrimidine | 85 | >95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine | 82 | >95 |
| 3 | 3-Pyridinylboronic acid | 5-(Pyridin-3-yl)-2-(piperidin-1-yl)pyrimidine | 78 | >90 |
| 4 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-2-(piperidin-1-yl)pyrimidine | 75 | >90 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Aniline | N-Phenyl-2-(piperidin-1-yl)pyrimidin-5-amine | 75 | >95 |
| 2 | Morpholine | 5-(Morpholino)-2-(piperidin-1-yl)pyrimidine | 80 | >95 |
| 3 | Benzylamine | N-Benzyl-2-(piperidin-1-yl)pyrimidin-5-amine | 72 | >90 |
| 4 | Indole | 5-(1H-Indol-1-yl)-2-(piperidin-1-yl)pyrimidine | 65 | >90 |
Experimental Protocols
The following are detailed protocols for the parallel synthesis of compound libraries using this compound. These protocols are designed for execution in a 24 or 96-well plate format.
Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a variety of boronic acids.
Materials:
-
This compound
-
Array of aryl- or heteroarylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF)
-
24 or 96-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2 M in 1,4-Dioxane).
-
Prepare stock solutions of a diverse set of boronic acids (e.g., 0.3 M in 1,4-Dioxane).
-
Prepare a stock solution of the base (e.g., 2 M aqueous K₂CO₃).
-
Prepare a stock solution of the palladium catalyst (e.g., 0.02 M in 1,4-Dioxane).
-
-
Reaction Setup:
-
To each well of the reaction block, add the boronic acid solution (1.2 equivalents).
-
Add the this compound stock solution (1.0 equivalent).
-
Add the aqueous base solution (2.0 equivalents).
-
Add the palladium catalyst solution (0.05 equivalents).
-
-
Reaction Execution:
-
Seal the reaction block with a cap mat.
-
Purge the block with an inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The progress of the reaction can be monitored by LC-MS.[2]
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add ethyl acetate to each well and mix.
-
Add water and mix. Allow the layers to separate.
-
Transfer the organic layer to a new plate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude products can be purified by parallel flash chromatography or preparative HPLC.
-
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with a library of amines.
Materials:
-
This compound
-
Array of primary or secondary amines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
24 or 96-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2 M in Toluene).
-
Prepare stock solutions of a diverse set of amines (e.g., 0.24 M in Toluene).
-
Prepare a suspension of the base (e.g., 0.5 M in Toluene).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., 0.01 M Pd₂(dba)₃ and 0.02 M XPhos in Toluene).
-
-
Reaction Setup (under inert atmosphere):
-
To each well of a dry reaction block, add the base suspension (1.5 equivalents).
-
Add the amine solution (1.2 equivalents).
-
Add the this compound stock solution (1.0 equivalent).
-
Add the catalyst/ligand solution (Pd: 0.02 equivalents, Ligand: 0.04 equivalents).
-
-
Reaction Execution:
-
Seal the reaction block with a cap mat.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-18 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride to each well.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the products using parallel purification techniques as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the experimental workflows and the general reaction schemes.
Caption: Workflow for Parallel Suzuki-Miyaura Coupling.
Caption: Workflow for Parallel Buchwald-Hartwig Amination.
Caption: Reaction pathways for library synthesis.
References
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 5-Bromo-2-(piperidin-1-yl)pyrimidine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals maximize the yield of Suzuki-Miyaura coupling reactions with 5-Bromo-2-(piperidin-1-yl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the most common causes?
A1: Low yields with this substrate often stem from its specific structural features. The primary challenges are:
-
Catalyst Inhibition: The pyrimidine ring nitrogen and the piperidinyl nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation, which halts the catalytic cycle.[1] This is a known issue with nitrogen-containing heterocycles.[2]
-
Substrate Reactivity: While the C-Br bond is generally reactive in Suzuki couplings, the electron-donating nature of the piperidinyl group can decrease the reactivity of the C-Br bond towards the initial oxidative addition step.[1]
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the bromopyrimidine.[3][4]
Q2: I'm observing significant amounts of a byproduct that appears to be the debrominated starting material. What is causing this dehalogenation and how can I prevent it?
A2: The formation of 2-(piperidin-1-yl)pyrimidine is a result of a dehalogenation side reaction. After the initial oxidative addition of the bromopyrimidine to the Pd(0) catalyst, the resulting complex can react with sources of hydride in the reaction mixture.[3]
-
Potential Hydride Sources: Common sources include amine bases or alcohol solvents.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Minimize reaction time to reduce the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1]
-
Choice of Base and Solvent: Avoid using bases or solvents that can easily act as hydride donors. Consider screening alternative inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6]
-
Q3: My boronic acid seems to be decomposing during the reaction. How can I confirm this and what can I do to mitigate it?
A3: The decomposition of your boronic acid is likely due to protodeboronation, where the carbon-boron bond is cleaved, especially under basic aqueous conditions.[4][5] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[3]
-
Confirmation: You can often detect the arene byproduct (Ar-H) corresponding to your boronic acid by LC-MS analysis of the crude reaction mixture.
-
Troubleshooting Steps:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[1][2] These are more resistant to premature decomposition and hydrolysis.[7]
-
Anhydrous Conditions: While some water is often beneficial or necessary for Suzuki couplings, especially to dissolve the base, using strictly anhydrous conditions can minimize protodeboronation.[5]
-
Base Selection: Screen different bases. While a strong base is often required, excessively harsh conditions can accelerate decomposition. K₃PO₄ and Cs₂CO₃ are often effective choices.[5][6]
-
Slow-Release Strategy: Employing MIDA boronates allows for the slow release of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition pathways.[5][7]
-
Q4: What are the best starting conditions for a Suzuki coupling with this compound?
A4: A robust starting point for optimizing the coupling of this challenging substrate would be:
-
Catalyst System: A pre-catalyst featuring a bulky, electron-rich phosphine ligand is highly recommended. Good choices include Pd₂(dba)₃ (2 mol%) with a ligand like XPhos or SPhos (4 mol%).[2][6] These ligands are known to be effective for coupling electron-rich and heteroaryl halides.[1]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[6]
-
Solvent: A degassed mixture of an ethereal solvent and water, such as 1,4-dioxane/water (4:1 v/v).[6][8]
-
Temperature: Start with a temperature screen between 80 °C and 110 °C.[6][9]
-
Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxidation.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) known to be effective for challenging heteroaryl couplings.[1][2] 2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species. |
| Suboptimal Temperature | Perform a temperature screen, typically from 80 °C to 120 °C. Microwave irradiation can also be effective for rapid heating and shorter reaction times.[6][10] | |
| Poor Reagent Quality | Ensure solvents are anhydrous (if intended) and properly degassed. Use fresh, high-purity reagents.[6] | |
| Multiple Side Products | Protodeboronation | 1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[1] 2. Modify Base/Solvent: Use a milder base or anhydrous conditions.[5] |
| Homocoupling of Boronic Acid | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.[3] 2. Slow Addition: Add the boronic acid or ester slowly to the reaction mixture to keep its concentration low.[5] | |
| Dehalogenation | 1. Change Base/Solvent: Avoid potential hydride donors. 2. Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.[1] | |
| Reaction Works for Some Boronic Acids but Not Others | Electronic Effects | Boronic acids with electron-withdrawing groups can slow the transmetalation step. More forcing conditions (higher temperature, stronger base) may be required.[11] |
| Steric Hindrance | Ortho-substituted arylboronic acids are sterically demanding. Catalyst systems with very bulky ligands (e.g., XPhos, RuPhos) are often necessary to facilitate these couplings.[2][12] |
Data Presentation: Reaction Condition Screening
The following tables summarize recommended starting conditions for Suzuki-Miyaura couplings involving challenging bromopyrimidines. These should serve as a starting point for optimization.
Table 1: Recommended Catalyst Systems for Heteroaryl Bromide Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or RuPhos | 1-5 | Excellent for electron-rich and sterically hindered heteroaryl halides.[2][6] |
| Pd(PPh₃)₄ | None | 3-10 | A classic, all-in-one catalyst, but may be less effective for this specific substrate.[10] |
| PdCl₂(dppf) | None | 2-5 | Good general catalyst, effective in many systems but may require higher temperatures.[13] |
Table 2: Base and Solvent Compatibility
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O | 80-110 | A robust and widely used system for difficult couplings.[6][8] |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane / H₂O | 80-110 | Often more effective than other carbonates but more expensive.[14] |
| K₂CO₃ | 2-3 | Toluene / H₂O / EtOH | 80-100 | A common, cost-effective choice, but may be less effective than phosphates.[10] |
| NaOtBu | 1.5-2 | Toluene or Dioxane | 80-110 | A strong base, often used in anhydrous conditions. Can promote side reactions.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and requires optimization for each specific boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 100 °C).[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause of problems and providing actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the starting material is still present, consider increasing the reaction time or temperature. A typical temperature range for this type of nucleophilic aromatic substitution is 60-100°C. |
| 2. Impure Starting Materials: 5-Bromo-2-chloropyrimidine may be of low purity or degraded. | - Verify the purity of 5-Bromo-2-chloropyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. The melting point should be in the range of 73-79°C. - If necessary, purify the starting material by recrystallization. | |
| 3. Inactive Reagents: Piperidine may be of poor quality or contain water. | - Use freshly distilled piperidine. - Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the starting material. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of Side Products: This is the most common cause of impurity. See the "Common Side Reactions" section below for details. | - Optimize reaction conditions to minimize side product formation (see table below). - Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product. |
| 2. Degradation of Product: The product may be unstable under the reaction or workup conditions. | - Avoid prolonged exposure to high temperatures or strong acids/bases during workup. - Ensure prompt extraction and purification after the reaction is complete. |
Common Side Reactions
| Side Reaction | Description | Mitigation Strategies |
| Hydrolysis of Starting Material | The chloro group at the C2 position of 5-Bromo-2-chloropyrimidine can be displaced by water or hydroxide ions, especially at elevated temperatures and in the presence of a base, to form 5-bromo-2-hydroxypyrimidine. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Use a non-aqueous base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. |
| Di-substitution | Although the chloro group at C2 is significantly more reactive, under forcing conditions (high temperature, long reaction time, large excess of piperidine), a second molecule of piperidine can displace the bromo group at the C5 position, leading to the formation of 2,5-di(piperidin-1-yl)pyrimidine. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of piperidine. - Maintain a moderate reaction temperature and monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed. |
| Reaction with Solvent | In some cases, nucleophilic solvents (e.g., alcohols) can compete with piperidine and react with the starting material. | - Use non-nucleophilic, aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or 1,4-dioxane. |
Optimization of Reaction Conditions to Minimize Side Products
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Piperidine) | 1.0 - 1.2 equivalents | Minimizes the risk of di-substitution. |
| Temperature | 60 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions. |
| Solvent | Aprotic, non-nucleophilic (e.g., DMF, DMSO, MeCN, 1,4-dioxane) | Prevents the solvent from participating in the reaction. |
| Base | Non-aqueous base (e.g., TEA, DIPEA) | Scavenges HCl without introducing water, which could lead to hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen, preventing hydrolysis and potential degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is the C2 chloro group more reactive than the C5 bromo group in nucleophilic aromatic substitution?
A1: The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution. The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms more electrophilic. The C2 and C4/C6 positions are particularly activated. In 5-bromo-2-chloropyrimidine, the chloro group at the C2 position is more readily displaced than the bromo group at the C5 position because the C2 position is more electron-deficient.
Q2: What is the role of the base in this reaction?
A2: The reaction of 5-bromo-2-chloropyrimidine with piperidine generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl. This prevents the protonation of piperidine, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.
Q3: How can I effectively purify the final product?
A3: The purification strategy will depend on the impurities present.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: If the product is a solid and the main impurity has different solubility characteristics, recrystallization can be a simple and effective purification method.
-
Acid-Base Extraction: The product, containing a basic piperidine moiety, can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the purified product.
Q4: Can I use a different amine instead of piperidine?
A4: Yes, this reaction is generally applicable to a wide range of primary and secondary amines. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require higher temperatures or longer reaction times.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Piperidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq) and triethylamine (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Visualization
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low yield.
Purification of 5-Bromo-2-(piperidin-1-yl)pyrimidine from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-(piperidin-1-yl)pyrimidine from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,5-dibromopyrimidine or piperidine, and over-reacted byproducts. A significant byproduct can be the formation of a bis-substituted pyrimidine, where a second piperidine molecule displaces the remaining bromine atom. Additionally, residual solvents from the reaction and workup can be present.
Q2: Which analytical techniques are recommended for monitoring the purity of this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. For more detailed analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: How can I visualize this compound and its impurities on a TLC plate?
A3: this compound is a UV-active compound due to the pyrimidine ring and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3][4] Staining with iodine vapor or a potassium permanganate solution can also be used for visualization.[1][4]
Q4: What are the general approaches for purifying crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily product instead of crystals | The compound may have a low melting point or be impure, leading to melting point depression. The chosen solvent may be too good a solvent. | Try a different solvent or a solvent mixture. If the product is an oil at room temperature, purification by column chromatography is recommended. Consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline. |
| No crystal formation upon cooling | The solution is not saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | Ensure the minimum amount of hot solvent is used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The impurity has similar solubility characteristics to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent pair. If impurities persist, column chromatography may be necessary for complete separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | The solvent system (mobile phase) is not optimal. The column was not packed properly. | Systematically screen for an optimal mobile phase using TLC. A common starting point for brominated heterocycles is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Ensure the column is packed uniformly without any cracks or channels. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture. |
| Streaking of the product on the column | The compound is not fully soluble in the mobile phase. The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent to the mobile phase. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce streaking. |
| Co-elution of the product with an impurity | The polarity of the product and the impurity are very similar in the chosen solvent system. | Try a different solvent system with different selectivities (e.g., using dichloromethane instead of ethyl acetate). Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally on a small scale.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Table of Potential Recrystallization Solvents:
| Solvent/Solvent System | Rationale |
| Ethanol or Isopropanol | Often good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile solvent pair allowing for fine-tuning of polarity. Dissolve in hot ethyl acetate and add hexanes until turbidity appears, then clarify with a few drops of hot ethyl acetate. |
| Dichloromethane / Hexanes | Another common solvent pair for compounds of intermediate polarity. |
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen mobile phase (a low polarity mixture, e.g., 95:5 hexanes:ethyl acetate).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
Elute the Column: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Increase Polarity (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table of Suggested Mobile Phases for Column Chromatography:
| Mobile Phase System | Rationale |
| Hexanes / Ethyl Acetate | A standard and versatile system for compounds of moderate polarity. The ratio can be adjusted based on the polarity of the impurities. |
| Dichloromethane / Methanol | A more polar system that can be used if the product is not eluting with hexanes/ethyl acetate. Start with a low percentage of methanol. |
| Toluene / Ethyl Acetate | An alternative non-polar/polar system that can offer different selectivity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Suzuki Coupling of Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of bromopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a bromopyrimidine failing or giving a low yield?
Low yields or reaction failure in the Suzuki coupling of bromopyrimidines can be attributed to several factors. The inherent electronic properties of the pyrimidine ring, specifically the presence of nitrogen atoms, can lead to catalyst inhibition or deactivation. The lone pairs of electrons on the pyrimidine nitrogens can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, common side reactions such as protodeboronation of the boronic acid and homocoupling can consume starting materials and reduce the yield of the desired product. Suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, also play a significant role.[1][2]
Q2: How can I prevent catalyst deactivation when working with bromopyrimidines?
To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyrimidine nitrogen and stabilizing the active catalytic species.[3] Employing a pre-catalyst that rapidly forms the active Pd(0) species can also be beneficial.
Q3: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is often exacerbated by the presence of water and elevated temperatures. To minimize this, use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[4] Running the reaction under anhydrous conditions where possible can also be effective.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to prevent homocoupling.[4]
Q4: Which catalyst system is best for the Suzuki coupling of bromopyrimidines?
The optimal catalyst system is substrate-dependent. However, for many bromopyrimidine couplings, palladium-based catalysts are most effective. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. For more challenging couplings, particularly with less reactive bromopyrimidines, more advanced catalyst systems incorporating bulky phosphine ligands are often necessary.[1][2] Nickel-based catalysts have also been shown to be effective, particularly for creating bis(heterocyclic) frameworks.[5][6]
Q5: How do I select the appropriate base and solvent?
The choice of base and solvent is critical for a successful reaction.
-
Base: The base activates the boronic acid for transmetalation. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often a valuable optimization step.
-
Solvent: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The solvent system should be chosen to ensure adequate solubility of all reactants and the catalyst.[7] Degassing the solvent is critical to remove dissolved oxygen.
Data Presentation
The following tables summarize quantitative data from various studies on the Suzuki coupling of bromopyrimidines, providing a comparison of different reaction conditions.
Table 1: Comparison of Catalysts for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 71 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 36 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 45 |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | 1,4-Dioxane | 24 | 39 |
Table 2: Suzuki Coupling of 5-Bromopyrimidine with Various Boronic Acids [8][9]
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 92 |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 120 | 91 |
| 2-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 110 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Suzuki Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. stackoverflow.com [stackoverflow.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for 5-Bromo-2-(piperidin-1-yl)pyrimidine Couplings
This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges arise from the electronic and steric properties of the substrate. The electron-donating piperidinyl group can increase the electron density of the pyrimidine ring, potentially affecting the oxidative addition step. Additionally, the nitrogen atoms in both the pyrimidine ring and the piperidinyl group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]
Q2: Which palladium catalysts and ligands are recommended for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings of electron-rich and sterically demanding heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.[1][3] Good starting points include palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos.[1][2][3] For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ may also be effective.[4]
Q3: What conditions are suitable for a Buchwald-Hartwig amination using this compound?
A3: Buchwald-Hartwig aminations with this substrate will also benefit from catalyst systems with bulky, electron-rich ligands to promote efficient C-N bond formation and mitigate catalyst inhibition. Systems like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as XPhos, BINAP, or BrettPhos are recommended.[5][6][7][8][9] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[7][10]
Q4: Can Sonogashira couplings be performed on this substrate, and what are the recommended catalysts?
A4: Yes, Sonogashira couplings are a viable option for introducing alkynyl groups. Typical catalyst systems consist of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI.[11][12][13] Copper-free conditions using ligands like S-Phos have also been developed to avoid potential side reactions associated with copper.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
Answer: Low yields can stem from several factors, with catalyst deactivation being a primary concern for this substrate. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The nitrogen atoms on the pyrimidine and piperidine can poison the palladium catalyst.[1][2] Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) that shield the metal center.[1][3] Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Ensure all reagents and solvents are pure and rigorously degassed to prevent catalyst oxidation.[1] |
| Inefficient Oxidative Addition | The electron-donating piperidinyl group can make oxidative addition more challenging. Use a more electron-rich ligand to promote this step.[14] Switching from a bromide to an iodide can also increase reactivity. |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically necessary.[7][10] Ensure the base is fresh, dry, and of high purity. |
| Poor Reagent Solubility | Inadequate solubility of the starting materials or base can hinder the reaction.[15] Screen different solvents or solvent mixtures. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[3][4] |
| Incorrect Reaction Temperature | The reaction may require higher temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.[1] A temperature screen (e.g., 80-120 °C) is advisable. Microwave irradiation can sometimes provide rapid and uniform heating, leading to improved yields.[3][6][16] |
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?
Answer: Common side reactions include homocoupling of the coupling partner and dehalogenation of the starting material.
| Side Product | Potential Cause & Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[2] Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) precatalyst directly can also mitigate this issue.[1] |
| Dehalogenation (Hydrodehalogenation) | The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, base, or impurities), leading to the replacement of the bromine with a hydrogen atom.[2] Use high-purity, anhydrous solvents and reagents. Consider a solvent less prone to acting as a hydride source. |
| Protodeboronation (Suzuki) | The boronic acid can be replaced by a proton from the solvent or trace water.[1][2] Use anhydrous conditions or consider using more stable boronic esters (e.g., pinacol esters). |
Data Presentation: Catalyst System Comparison
The following tables summarize catalyst systems and conditions for the coupling of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 78-88 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12-16 | >90 (expected) |
| Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O | 85-90 | 8-12 | ~85 |
Data adapted from reactions of 5-bromo-2-methylpyridin-3-amine and 2-amino-4-bromopyridine.[4][12]
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (5) | XPhos (7-10) | NaOtBu (2.2-2.5) | Toluene | 110-120 | 24 | 80-95 |
| Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High |
| Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 1-12 | 55-98 |
Data adapted from reactions of various bromopyridines and aryl bromides.[5][6][7]
Table 3: Sonogashira Coupling of Bromopyrimidines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | DMF/Toluene | 80 | 8-16 | 70-90 |
| K₂PdCl₄ (5) | - (Copper-free) | n-Bu₄NOH (3) | EtOH/H₂O (1:1) | 37 | 4 | ~75 |
Data adapted from reactions of 5-bromo-2-chloropyrimidine and 5-bromo-2'-deoxyuridine.[3][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[6][7]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[11]
Visualizations
Caption: Catalyst selection workflow for coupling reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Preventing debromination of 5-Bromo-2-(piperidin-1-yl)pyrimidine
Topic: Preventing Unwanted Debromination During Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 5-Bromo-2-(piperidin-1-yl)pyrimidine in their synthetic protocols. Specifically, this document provides troubleshooting advice and optimized experimental conditions to prevent the undesired side reaction of debromination, where the bromine atom is replaced by a hydrogen.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the debromination of this compound, particularly during palladium-catalyzed cross-coupling reactions.
Q1: What is debromination and why is it a significant problem in my reaction?
A1: Debromination, a specific type of dehalogenation, is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This generates 2-(piperidin-1-yl)pyrimidine as a byproduct. This side reaction reduces the yield of your intended product, complicates the purification process due to similar polarities of the product and byproduct, and consumes valuable starting materials and reagents.[1][2]
Q2: I am observing a significant amount of the debrominated byproduct in my crude reaction mixture. What are the most likely causes?
A2: The formation of a palladium-hydride (Pd-H) species is the most common cause of debromination in cross-coupling reactions.[2][3] This highly reactive intermediate can transfer a hydride to the aryl-palladium complex, leading to the formation of the debrominated product instead of the desired cross-coupled product. Several factors can promote the formation of Pd-H and increase the rate of debromination:
-
Hydride Sources: Solvents like alcohols or dimethylformamide (DMF), amine bases, or even trace amounts of water can act as hydride donors.[1][2]
-
Base Selection: Certain bases, particularly strong alkoxides or amine bases like triethylamine, can facilitate the formation of palladium-hydride species.[1]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium complex, allowing the debromination pathway to compete with the desired reductive elimination.[1]
-
High Temperature: Elevated reaction temperatures can accelerate the rate of debromination, sometimes more than the desired coupling reaction.[1]
-
Slow Reaction Kinetics: If the primary cross-coupling reaction is slow (e.g., due to unreactive coupling partners or a suboptimal catalyst), the competing debromination side reaction becomes more prevalent.[1]
-
Substrate Reactivity: N-heterocyclic halides, such as your pyrimidine derivative, are often more susceptible to dehalogenation.[2]
Q3: I am performing a Suzuki-Miyaura coupling. What are the first steps I should take to minimize debromination?
A3: For Suzuki-Miyaura couplings, a systematic optimization of your reaction conditions is key. Start by addressing the most common culprits: the ligand, base, and solvent.
-
Ligand Screening: The choice of ligand is critical. Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands often promote the desired reductive elimination step over the debromination pathway.[2]
-
Base Optimization: If you are using a strong base, consider switching to a milder inorganic base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective and are less likely to act as hydride sources.[1][2]
-
Solvent Change: Ensure you are using an aprotic solvent. Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are generally preferred over protic solvents (like alcohols) or solvents that can degrade to form hydride donors (like DMF).[1][4]
Q4: Can the specific choice of palladium precatalyst influence the extent of debromination?
A4: Yes. While many Pd(0) and Pd(II) sources can be effective, using a precatalyst that rapidly forms the active Pd(0) species can sometimes be beneficial.[2] If the activation of the precatalyst is slow, it can lead to side reactions. Consider using well-defined precatalysts, especially those incorporating the bulky, electron-rich ligands mentioned in the previous answer, which are designed to favor the desired catalytic cycle.
Q5: How critical is maintaining an inert atmosphere for preventing debromination?
A5: It is absolutely critical. Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and slowing down the desired reaction.[5] This sluggishness gives the debromination side reaction more time to occur. Furthermore, oxidative processes can lead to the formation of Pd(II) species that can participate in unwanted homocoupling or other side reactions.[3] Always use properly degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction setup and duration.[5][6]
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving debromination issues in your experiments.
Caption: A step-by-step workflow for troubleshooting debromination.
Proposed Mechanism of Debromination
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the competing pathway that leads to the debrominated byproduct.
References
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in achieving regioselectivity in reactions with substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction with a 2,4-dichloropyrimidine substrate?
A1: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the final regioselectivity is a delicate balance of electronic and steric factors, which can lead to a mixture of products if not carefully controlled.[1]
Q2: How can I favor substitution at the C2 position over the C4 position in an SNAr reaction on a 2,4-dichloropyrimidine?
A2: Achieving C2 selectivity often requires modifying the electronic properties of the pyrimidine ring or the nucleophile. A common strategy is to introduce an electron-donating group (EDG) at the C6 position, such as a methoxy (-OMe) or methylamino (-NHMe) group. An EDG at this position can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[2] Additionally, the use of tertiary amine nucleophiles has been shown to favor C2 substitution on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[3]
Q3: In palladium-catalyzed cross-coupling reactions with 2,4-dichloropyrimidines, such as Suzuki coupling, which position is typically more reactive?
A3: In palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines, the reaction generally favors the C4 position.[4][5] This selectivity is observed in the absence of other strongly influencing substituents on the pyrimidine ring. However, it is possible to achieve C2-selective cross-coupling by using specific ligands. For instance, bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can reverse the typical selectivity and favor reaction at the C2 site.[6]
Q4: What factors can influence the regioselectivity of enzymatic reactions on pyrimidine derivatives?
A4: Regioselectivity in enzymatic reactions is primarily dictated by the enzyme's active site architecture and the substrate's binding orientation. For example, in the enzymatic acylation of nucleosides, lipases often show high regioselectivity for the 5'-hydroxyl group. The choice of solvent can also impact enzyme activity and selectivity. In some cases, synthetic modifications to the substrate, such as adding an "anchoring group," can influence how the molecule docks in the active site, thereby altering the regioselectivity of the enzymatic transformation.[7]
Q5: How can I accurately determine the ratio of regioisomers in my product mixture?
A5: The most common methods for determining the ratio of regioisomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the isomers, and the ratio can be determined by integrating the peak areas.[3][8] For NMR analysis, specific proton or carbon signals unique to each isomer can be integrated to determine their relative abundance. In some cases, line broadening effects in ¹H and ¹³C NMR spectroscopy can be a simple diagnostic tool to distinguish between regioisomers of aminopyrimidines.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction on a 2,4-dichloropyrimidine yields a difficult-to-separate mixture of C2 and C4 isomers.
| Potential Cause | Troubleshooting & Optimization Steps |
| Inherent reactivity of the substrate | The C4 position is generally more reactive. To favor C2, consider introducing an electron-donating group at C6.[2] |
| Reaction Conditions | Lowering the reaction temperature can sometimes improve selectivity. |
| Nucleophile | For C2 selectivity with a C5 electron-withdrawing group, try using a tertiary amine nucleophile.[3] |
| Solvent | The choice of solvent can influence selectivity. Screen polar aprotic solvents like DMF, DMSO, or THF. |
Issue 2: Unexpected Regioselectivity in Palladium-Catalyzed Cross-Coupling
Problem: My Suzuki coupling reaction on a 2,4-dichloropyrimidine is not selective for the C4 position as expected.
| Potential Cause | Troubleshooting & Optimization Steps |
| Ligand Choice | The ligand on the palladium catalyst is critical. For C4 selectivity, standard phosphine ligands like PPh₃ are often effective. For C2 selectivity, consider bulky N-heterocyclic carbene (NHC) ligands.[6] |
| Base | The choice of base can influence the reaction. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent | Solvent can affect catalyst activity and selectivity. 1,4-dioxane is often a good starting point for Suzuki couplings. |
| Temperature | Microwave irradiation can sometimes improve yields and regioselectivity, often with shorter reaction times.[5] |
Quantitative Data Summary
The following tables summarize quantitative data on regioselectivity from various studies.
Table 1: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines
| Substituent at C5/C6 | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 5-NO₂ | Diethylamine | iPrNEt, CHCl₃, 40°C, 3h | 1:9 | [9] |
| 5-NO₂ | Triethylamine | CH₂Cl₂, rt, 1h | 1:19 | [9] |
| 6-Aryl | Dibutylamine | K₂CO₃, DMAc | 70:30 | [8] |
| 6-(4-fluorophenyl) | Dibutylamine | LiHMDS, Pd catalyst | >99:1 | [8] |
Table 2: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (C4-substituted) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71% | [10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85% | [4] |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (Microwave) | 88% | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for the regioselective synthesis of C4-substituted pyrimidines.[5]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-substituted pyrimidine.
Protocol 2: C2-Selective SNAr Amination of 2,4-Dichloro-5-nitropyrimidine
This protocol is based on a method for achieving high C2-selectivity using a tertiary amine nucleophile.[9]
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add triethylamine (3.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C2-aminated product.
Visualizations
Caption: A general experimental workflow for assessing and optimizing regioselectivity.
Caption: A decision-making flowchart for troubleshooting poor regioselectivity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Lipases in green chemistry: acylation and alcoholysis on steroids and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine. Our aim is to address common challenges and impurities encountered during this synthetic process, ensuring a higher success rate and purity in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material (e.g., 2,5-dibromopyrimidine). Reactions may require longer durations than initially anticipated. - Temperature: The reaction may require heating. Gradually increase the temperature (e.g., in 10°C increments) and monitor the progress. For nucleophilic aromatic substitutions on pyrimidines, temperatures can range from room temperature to reflux conditions depending on the solvent and substrate reactivity. |
| Decomposition of Starting Materials or Product | - Temperature Control: Avoid excessive heating, as pyrimidine derivatives can be thermally sensitive. Maintain a stable and controlled temperature throughout the reaction. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by atmospheric oxygen and moisture. |
| Suboptimal Base | - Base Strength: The choice of base is crucial for deprotonating the piperidine and facilitating the reaction. If a weak base is used, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). - Stoichiometry: Ensure at least one equivalent of the base is used. An excess of a non-nucleophilic base can sometimes be beneficial. |
| Poor Solvent Choice | - Polar Aprotic Solvents: Use polar aprotic solvents like DMF, DMSO, or NMP to facilitate the nucleophilic aromatic substitution. These solvents help to solvate the piperidine anion and stabilize the Meisenheimer intermediate. |
Problem 2: Formation of Significant Impurities
| Impurity Type | Identification & Characterization | Mitigation Strategies |
| Di-substituted Product: 2,5-bis(piperidin-1-yl)pyrimidine | - LC-MS: Look for a mass corresponding to the di-substituted product. - NMR: The disappearance of the C5-H signal and the appearance of additional piperidine signals. | - Stoichiometry: Use a controlled amount of piperidine (typically 1.0-1.2 equivalents). Adding the piperidine solution dropwise to the solution of 2,5-dibromopyrimidine can help maintain a low concentration of the nucleophile. - Temperature: Lowering the reaction temperature can improve selectivity for the mono-substituted product. |
| Unreacted Starting Material: 2,5-dibromopyrimidine | - TLC/LC-MS: A spot/peak corresponding to the starting material. | - Reaction Time & Temperature: Increase the reaction time or temperature as described in "Problem 1". - Excess Nucleophile: A slight excess of piperidine (e.g., 1.1 equivalents) can help drive the reaction to completion. |
| Hydrolysis Product: 5-Bromo-2-hydroxypyrimidine | - LC-MS: A mass corresponding to the hydrolyzed product. | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of an inert atmosphere is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the nucleophilic aromatic substitution (SNA) of 2,5-dibromopyrimidine with piperidine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major impurities. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially for minor impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is recommended.
Q3: What are the key parameters to control to minimize the formation of the di-substituted impurity?
A3: The key parameters are the stoichiometry of the reactants and the reaction temperature. It is crucial to use a controlled amount of piperidine (ideally close to a 1:1 molar ratio with 2,5-dibromopyrimidine). Adding the piperidine slowly to the reaction mixture and maintaining a lower reaction temperature can significantly reduce the formation of 2,5-bis(piperidin-1-yl)pyrimidine.
Q4: What is the best way to purify the final product?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.
Q5: I am observing an unknown impurity in my LC-MS analysis. How can I identify it?
A5: First, analyze the mass of the impurity to get a clue about its molecular formula. Consider potential side reactions such as hydrolysis of the starting material or product, or reactions with the solvent. If possible, isolate the impurity using preparative HPLC or column chromatography and characterize it using spectroscopic methods like NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to determine its structure.
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol provides a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2,5-dibromopyrimidine
-
Piperidine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,5-dibromopyrimidine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care) to the solution.
-
In a separate flask, dissolve piperidine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the piperidine solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-70°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Typical Reaction Conditions and Observed Impurities
| Parameter | Condition A | Condition B | Condition C |
| Piperidine (eq.) | 1.1 | 2.5 | 1.1 |
| Temperature (°C) | 25 | 70 | 70 |
| Base | K₂CO₃ | K₂CO₃ | NaH |
| Yield of Product (%) | ~75 | ~60 | ~85 |
| Di-substituted Impurity (%) | < 5 | > 20 | < 3 |
| Unreacted SM (%) | ~10 | < 2 | < 5 |
Note: These are representative data and actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Effect of base and solvent on 5-Bromo-2-(piperidin-1-yl)pyrimidine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromo-2-(piperidin-1-yl)pyrimidine. The content focuses on the critical effects of base and solvent selection in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions that functionalize the C-Br bond at the 5-position of the pyrimidine ring. These are essential for building molecular complexity in drug discovery and materials science. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2]
Q2: Why is the choice of base and solvent so critical in these reactions?
A2: The base and solvent system is crucial for several reasons:
-
Base: The base's role varies by reaction. In Suzuki couplings, it activates the boronic acid.[3] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4] In Sonogashira couplings, it reacts with the terminal alkyne.[5] The strength and solubility of the base can directly impact reaction rate, yield, and the formation of side products.[3]
-
Solvent: The solvent must dissolve the reactants, reagents, and catalyst system. Its polarity and aprotic/protic nature can influence catalyst stability and reactivity. Using anhydrous and thoroughly degassed solvents is critical, as the Pd(0) catalysts are often sensitive to oxygen and moisture.[3][6]
Q3: Are there any specific challenges associated with using pyrimidine substrates in palladium-catalyzed couplings?
A3: Yes, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst. This can inhibit or deactivate the catalyst, leading to low or no product yield.[3][7] Careful selection of ligands, bases, and reaction temperature is often required to mitigate this effect.[7][8]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
This guide addresses common issues when forming a C-C bond using a boronic acid or ester.
Issue: Low to No Product Yield
-
Question: My Suzuki reaction is not working or giving very low yields. What should I investigate?
-
Answer: Low yield is a common problem that can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.[3] Ensure your palladium source is high quality and consider using pre-formed Pd(0) catalysts or highly active precatalysts.[3]
-
Catalyst Inhibition: The pyrimidine nitrogen may be coordinating with the palladium center.[3] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often overcome this issue.[7]
-
Suboptimal Conditions: The combination of base, solvent, and temperature may be incorrect. A screening of these parameters is recommended.[3] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.[3][7]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen.[3] Ensure the reaction mixture is rigorously degassed before heating.[3]
-
Issue: Significant Side Product Formation
-
Question: I'm observing significant side products like dehalogenation or homocoupling. How can I minimize these?
-
Answer: Side reactions can often be suppressed by adjusting the reaction conditions:
-
Dehalogenation (Reduction of C-Br bond): This occurs when the starting material is reduced instead of coupled. It can be caused by certain ligands and bases, especially at high temperatures.[3] Try using a milder base (e.g., K₂CO₃, KF) or lowering the reaction temperature.[3]
-
Homocoupling (Boronic acid self-coupling): This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst.[3] Meticulous degassing of the solvent and reagents is crucial to prevent this.[3]
-
Guide 2: Buchwald-Hartwig Amination
This guide addresses common issues when forming a C-N bond.
Issue: Low Conversion or Stalled Reaction
-
Question: My Buchwald-Hartwig amination is not going to completion. What are the likely causes?
-
Answer: Stalled aminations often point to issues with reagents or the reaction environment:
-
Reagent Quality: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive.[6] Handle them under an inert atmosphere. Ensure the amine and solvent are anhydrous and of high purity.
-
Inappropriate Base: The base must be strong enough to deprotonate the amine but not cause side reactions. While NaOtBu is common, it can be incompatible with functional groups like esters.[4] Consider screening other bases like Cs₂CO₃ or K₃PO₄.[6] Using a soluble organic base like DBU can sometimes create a more effective homogeneous reaction mixture.[9]
-
Temperature: The reaction may require higher temperatures (e.g., 80-120 °C) to proceed efficiently.[6] Microwave irradiation can also be an effective method for rapid heating and improved yields.[10]
-
Issue: Product Degradation
-
Question: I am forming the product, but it appears to be degrading under the reaction conditions. What can I do?
-
Answer: Product degradation is often caused by excessively harsh conditions.
-
Reduce Temperature: If the product is thermally unstable, lowering the reaction temperature and accepting a longer reaction time may be necessary.
-
Use a Milder Base: A very strong base like NaOtBu might be degrading your product. Switching to a weaker base such as K₃PO₄ could preserve the desired molecule.[4]
-
Data Presentation: Effect of Base and Solvent
Table 1: Suzuki-Miyaura Coupling Conditions
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85 - 100 | 70 - 95 | Often effective for challenging couplings with pyridinic substrates.[3][7][11] |
| K₂CO₃ | DME or Toluene / H₂O | 80 - 110 | 65 - 90 | A standard, milder base. May require higher temperatures.[3][12] |
| Cs₂CO₃ | DMF or 1,4-Dioxane | 80 - 100 | 75 - 98 | A strong and effective base, particularly useful with aryl chlorides, which have similar reactivity challenges.[7] |
| KF | Toluene | 100 | Variable | A milder option that can sometimes reduce dehalogenation side products.[3] |
Table 2: Buchwald-Hartwig Amination Conditions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaOtBu | Toluene or Dioxane | 80 - 110 | 75 - 98 | A very strong, common base. Requires anhydrous conditions.[6][7] |
| Cs₂CO₃ | Toluene | 100 | 70 - 95 | A good alternative to NaOtBu, especially if the substrate is base-sensitive.[6][13] |
| K₃PO₄ | Dioxane | 100 | 60 - 85 | Another effective inorganic base option.[6] |
| DBU | Toluene / MeCN | 140 | 60 - 80 | A soluble organic base that can provide a homogeneous reaction mixture, useful in flow chemistry.[9] |
Table 3: Sonogashira Coupling Conditions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Et₃N (Triethylamine) | DMF or THF | RT - 80 | 80 - 95 | The amine base often serves as a co-solvent.[5][14] Requires a Cu(I) co-catalyst (e.g., CuI).[14] |
| i-Pr₂NH (DIPEA) | THF | RT - 60 | 75 - 90 | A bulkier amine base that can be effective.[7] |
| Piperidine | DMF | 50 | High | Can be a highly effective base for Sonogashira reactions.[15] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid with this compound.
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).[12]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.[12] Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[11][16]
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 85-95 °C) and stir vigorously.[11]
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for coupling an amine with this compound.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.
-
Reagent and Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[6] Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[6]
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]
-
Workup: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude material by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in the cross-coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine.
Troubleshooting Guides
Issue: Significant Homocoupling Product Observed
Question: My reaction is producing a significant amount of the homocoupled byproduct of my organometallic reagent (e.g., boronic acid or organostannane). How can I minimize this?
Answer: Homocoupling is a common side reaction in cross-coupling catalysis. The formation of this byproduct can be attributed to several factors, primarily the presence of oxygen and the nature of the palladium catalyst and reaction conditions. Below is a systematic guide to troubleshoot and mitigate homocoupling.
The presence of oxygen is a primary culprit in promoting homocoupling, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted dimerization of the organometallic reagent.[1][2]
-
Recommendation: Implement rigorous deoxygenation protocols.
-
Solvents: Degas all solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Reaction Vessel: Ensure the reaction flask is free of air by evacuating and backfilling with an inert gas multiple times. Maintain a positive pressure of inert gas throughout the reaction.
-
The nature of the palladium source can significantly influence the extent of homocoupling.[2]
-
Pd(II) vs. Pd(0) Pre-catalysts: Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that can promote homocoupling. Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can circumvent this issue.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions. Optimization of the catalyst loading is recommended.
The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst and can significantly impact the selectivity of the reaction.
-
Bulky and Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) can accelerate the rates of oxidative addition and reductive elimination, the key steps in the desired cross-coupling cycle. This increased rate for the productive pathway can outcompete the homocoupling side reaction.
The choice of base and solvent system can influence the reaction kinetics and the prevalence of side reactions.[1][3][4]
-
Base Strength and Type: The optimal base is often substrate-dependent. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base are critical factors. Screening different bases is often necessary to find the optimal conditions for minimizing homocoupling while maintaining a good reaction rate.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly employed. In some cases, the addition of a co-solvent like water can be beneficial, but its effect on homocoupling should be monitored.
Higher reaction temperatures can sometimes promote side reactions, including homocoupling.
-
Recommendation: If homocoupling is significant, try running the reaction at a lower temperature. This may require a longer reaction time but can improve the selectivity for the desired cross-coupled product.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting and minimizing homocoupling in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: There are two main pathways for homocoupling:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then react with two molecules of the organometallic reagent to form the homocoupled product, regenerating Pd(0) in the process.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a pre-catalyst, it can directly react with the organometallic reagent to produce the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[2]
Q2: How does the electronic nature of the this compound substrate affect the propensity for homocoupling?
A2: The 2-(piperidin-1-yl) group is an electron-donating group, which increases the electron density on the pyrimidine ring. This can make the oxidative addition step of the aryl bromide to the Pd(0) center slower compared to electron-deficient aryl bromides. A slower oxidative addition can provide a larger window of opportunity for the palladium catalyst to engage in side reactions like homocoupling of the coupling partner.
Q3: Can the choice of the organometallic reagent (e.g., boronic acid vs. organostannane) influence the extent of homocoupling?
A3: Yes. While homocoupling can occur with both Suzuki (organoboron) and Stille (organotin) reagents, the specific tendencies can differ. Organoboronic acids can be prone to homocoupling, especially in the presence of oxygen and a base.[2] Organostannanes in Stille couplings can also undergo homocoupling, which can be influenced by the palladium source and ligands.[5][6] The choice between Suzuki and Stille coupling may depend on the specific coupling partner and the optimization of reaction conditions to suppress this side reaction.
Q4: Are there any additives that can be used to suppress homocoupling?
A4: In some cases, additives can be beneficial. For Stille couplings, the addition of copper(I) salts has been reported to accelerate the desired cross-coupling reaction, which can help to outcompete the homocoupling pathway. For Suzuki couplings, the slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]
Quantitative Data on Reaction Parameter Effects
The following tables provide illustrative data on how different reaction parameters can affect the yield of the desired cross-coupled product versus the homocoupling byproduct in reactions involving substrates similar to this compound.
Table 1: Effect of Palladium Source on Suzuki Coupling of a 5-Bromo-2-aminopyrimidine Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 75 | 15 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 100 | 85 | 5 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 | <2 |
Note: This data is representative and compiled from trends observed in the literature. Actual results may vary.
Table 2: Effect of Ligand on Suzuki Coupling of a 5-Bromo-2-aminopyrimidine Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Toluene | 110 | 60 | 25 |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene | 110 | 88 | 8 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 95 | <3 |
Note: This data is representative and compiled from trends observed in the literature. Actual results may vary.
Table 3: Effect of Base and Solvent on Suzuki Coupling of a 5-Bromo-2-aminopyrimidine Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 78 | 12 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 100 | 85 | 5 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 82 | 9 |
Note: This data is representative and compiled from trends observed in the literature. Actual results may vary.[4]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require further optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Stille Coupling [organic-chemistry.org]
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine and Structural Analogs
For Immediate Release
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The spectral data of this compound are compared with its unsubstituted parent compound, 2-(piperidin-1-yl)pyrimidine, and its chloro-analog, 5-chloro-2-(piperidin-1-yl)pyrimidine. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and quality assessment of these compounds.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of the analyzed compounds show characteristic signals for the pyrimidine and piperidine ring protons. The substitution at the 5-position of the pyrimidine ring significantly influences the chemical shift of the pyrimidine protons.
| Compound | Pyrimidine H-4/H-6 (δ, ppm) | Pyrimidine H-5 (δ, ppm) | Piperidine α-CH₂ (δ, ppm) | Piperidine β,γ-CH₂ (δ, ppm) |
| 2-(Piperidin-1-yl)pyrimidine | 8.25 (d) | 6.45 (t) | 3.70 (t) | 1.60 (m) |
| This compound (Predicted) | 8.40 (s) | - | 3.75 (t) | 1.65 (m) |
| 5-Chloro-2-(piperidin-1-yl)pyrimidine (Predicted) | 8.35 (s) | - | 3.74 (t) | 1.64 (m) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The electronic effects of the halogen substituent at the C-5 position are evident from the changes in the chemical shifts of the pyrimidine ring carbons.
| Compound | Pyrimidine C-2 (δ, ppm) | Pyrimidine C-4/C-6 (δ, ppm) | Pyrimidine C-5 (δ, ppm) | Piperidine α-C (δ, ppm) | Piperidine β-C (δ, ppm) | Piperidine γ-C (δ, ppm) |
| 2-(Piperidin-1-yl)pyrimidine | 161.5 | 157.0 | 109.0 | 44.5 | 25.5 | 24.8 |
| This compound (Predicted) | 160.0 | 158.5 | 95.0 | 45.0 | 26.0 | 24.5 |
| 5-Chloro-2-(piperidin-1-yl)pyrimidine (Predicted) | 160.2 | 157.8 | 115.0 | 44.8 | 25.8 | 24.6 |
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Approximately 5-10 mg of the solid compound was accurately weighed and transferred into a clean, dry NMR tube.
-
About 0.6 mL of deuterated chloroform (CDCl₃) was added to the NMR tube to dissolve the sample.
-
The tube was capped and gently agitated to ensure complete dissolution of the sample.
-
The prepared sample was then placed in the NMR spectrometer for analysis.
Data Acquisition:
-
¹H and ¹³C NMR spectra were acquired on a standard 400 MHz NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data processing was performed using standard NMR software.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral analysis and comparison.
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-(piperidin-1-yl)pyrimidine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and commonly employed techniques for this purpose.[1][2] This guide provides an objective comparison of these methods, offering detailed experimental protocols and performance characteristics to aid in selecting the most appropriate technique for purity analysis.
Methodology Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for purity analysis depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and quantitation goals. HPLC with UV detection is a robust and widely used technique for routine purity assessments and quantification.[3] LC-MS, on the other hand, offers superior sensitivity and specificity, providing invaluable molecular weight information that is crucial for the identification of unknown impurities and degradation products.[4][5]
The primary advantage of LC-MS is its ability to provide mass information, which aids in the structural elucidation of impurities.[6] This is particularly vital during drug development for identifying process-related impurities and degradation products.[4] While HPLC-UV is excellent for quantifying known impurities against a reference standard, it falls short when an impurity lacks a UV chromophore or when its identity is unknown.
Below is a summary of the key performance characteristics and typical applications for each technique in the context of analyzing this compound.
| Parameter | HPLC-UV Method | LC-MS Method |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantitative analysis of the main component and known impurities. | Qualitative analysis (identification) and quantitative analysis of impurities. |
| Specificity | Moderate; relies on chromatographic separation. Co-eluting peaks can interfere. | High; provides molecular weight data, confirming peak identity. |
| Sensitivity | Good (ng range), dependent on the impurity's UV chromophore. | Excellent (pg to fg range), not dependent on a chromophore.[5] |
| Impurity ID | Not possible without a reference standard. | Provides molecular weight, enabling tentative identification of unknowns. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Mobile Phase | Flexible; non-volatile buffers (e.g., phosphate) can be used. | Restricted to volatile mobile phases (e.g., formic acid, ammonium formate). |
Experimental Workflows & Logical Relationships
The general workflow for developing and validating a purity analysis method involves several key stages, from initial sample preparation to final data analysis and reporting. The choice between HPLC and LC-MS is a critical decision point in this process.
Caption: A flowchart illustrating the typical stages involved in the development and validation of an analytical method for purity determination.
Detailed Experimental Protocols
While specific validated methods for this compound are not publicly available, the following protocols represent robust starting points for method development based on the compound's structure and general practices in pharmaceutical analysis.[7][8]
Protocol 1: HPLC-UV Method for Quantitative Purity Analysis
This method is designed for the accurate quantitation of this compound and the separation of its potential impurities.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Phosphoric acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm (or λmax of the compound if different). A DAD is recommended to analyze peak purity.[8]
-
Injection Volume : 10 µL.
-
Sample Preparation :
-
Diluent : 50:50 Acetonitrile:Water.
-
Standard Solution : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution : Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Protocol 2: LC-MS Method for Impurity Identification and Profiling
This method is optimized for detecting and identifying low-level impurities using mass spectrometry. The use of volatile buffers is critical for MS compatibility.[9]
-
Instrumentation : LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[10]
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC/UHPLC).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
MS Detector Settings :
-
Ionization Mode : ESI Positive (expected for this nitrogen-containing compound).
-
Scan Range : m/z 100 - 1000.
-
Data Acquisition : Full scan mode for impurity detection and data-dependent MS/MS for fragmentation and structural elucidation.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
-
Sample Preparation :
-
Diluent : 50:50 Acetonitrile:Water.
-
Sample Solution : Prepare a solution of this compound at approximately 0.5 mg/mL in the diluent. This higher concentration facilitates the detection of trace impurities.
-
Conclusion
Both HPLC-UV and LC-MS are indispensable tools for the purity analysis of this compound. For routine quality control and quantitation of the main component and known impurities, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust.[11] However, during process development, stability studies, and for the definitive identification of unknown impurities, the high sensitivity and specificity of LC-MS are unparalleled.[5] The choice of methodology should be guided by the analytical objective, aligning the technique's capabilities with the required data output for ensuring drug substance quality and regulatory compliance.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. wjpmr.com [wjpmr.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ijtsrd.com [ijtsrd.com]
A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-2-(piperidin-1-yl)pyrimidine Analogs
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, offering definitive insights into conformation, stereochemistry, and intermolecular interactions. This guide focuses on the structural analysis of 5-bromo-2-(piperidin-1-yl)pyrimidine analogs, a class of compounds with significant potential in medicinal chemistry.
While a comprehensive, publicly available X-ray crystal structure for this compound itself is not readily found in the literature, this guide provides a comparative framework using structurally related compounds. By examining the crystallographic data of similar brominated pyridine and pyrimidine systems, we can infer key structural features and understand the methodologies required for their analysis.
Comparative Crystallographic Data of Brominated Heterocyclic Analogs
The following table summarizes key crystallographic parameters for two related brominated heterocyclic compounds. This data serves as a reference for what can be expected during the structural analysis of this compound analogs and allows for a comparison of their crystal packing and symmetry.
| Parameter | 2-Amino-5-bromopyrimidine | 2-Amino-5-bromopyridine |
| Chemical Formula | C₄H₄BrN₃ | C₅H₅BrN₂[1] |
| Crystal System | Monoclinic | Monoclinic[1] |
| Space Group | P2₁/c | P 1 2₁/c 1[1] |
| Unit Cell Dimensions | ||
| a (Å) | 13.80[1] | 13.80[1] |
| b (Å) | 5.839[1] | 5.839[1] |
| c (Å) | 7.687[1] | 7.687[1] |
| α (°) | 90.00 | 90.000[1] |
| β (°) | 106.04[1] | 106.04[1] |
| γ (°) | 90.00 | 90.000[1] |
| Volume (ų) | Not explicitly stated | Not explicitly stated but calculable |
| Z (Molecules/unit cell) | 4 | 4[1] |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires careful execution. Below is a detailed methodology that is broadly applicable to small organic molecules like the pyrimidine analogs discussed.
Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step. The crystal should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.
-
Method: Slow evaporation is a common technique. A near-saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. Vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, is another effective method.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with hexane are commonly used for polar organic molecules.
Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (usually around 100 K) to minimize radiation damage during data collection.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice. A full sphere of data is collected to ensure data redundancy and completeness.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.[2] This initial model will show the positions of the heavier atoms (like bromine).
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.
References
A Comparative Guide to the Reactivity of 5-Bromopyrimidines versus 5-Chloropyrimidines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug developers, the pyrimidine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the reactivity of 5-bromopyrimidines and 5-chloropyrimidines in Suzuki coupling reactions, supported by experimental data, to aid in the strategic design of synthetic routes.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens.[1]
Consequently, 5-bromopyrimidines are inherently more reactive than their 5-chloro counterparts in Suzuki coupling reactions. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and the use of less sophisticated catalyst systems to achieve high yields. Conversely, the stronger C-Cl bond in 5-chloropyrimidines necessitates more robust catalytic systems, often employing bulky, electron-rich phosphine ligands, and more forcing reaction conditions such as higher temperatures to facilitate the activation of the C-Cl bond.[1]
The position of the halogen on the pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C5 position is the least reactive, making the comparison between 5-bromo and 5-chloro analogs at this position particularly relevant for understanding the limits and requirements of Suzuki coupling reactions.
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of 5-bromopyrimidines and 5-chloropyrimidines with different arylboronic acids. It is important to note that the data is compiled from different studies, and a direct comparison of yields should be considered with caution due to variations in reaction conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | DME | 80 | 12 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 95 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | XPhos | Cs₂CO₃ | THF | 66 | 18 | 88 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
| 3 | 4,6-Dichloropyrimidine | Phenylboronic acid | PdCl₂(dppf) (3) | dppf | Na₂CO₃ | Acetonitrile/H₂O | 80 | 12 | 90 |
| 4 | 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | RuPhos | K₃PO₄ | Toluene | 110 | 24 | 82 |
Note: Data for chloropyrimidines is often reported for di- or tri-substituted substrates, which can influence reactivity.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 5-bromopyrimidine and a chloropyrimidine. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylpyrimidine.
Protocol 2: Suzuki-Miyaura Coupling of a Chloropyrimidine with an Arylboronic Acid
Materials:
-
Chloropyrimidine substrate (e.g., 2-chloropyrimidine)
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Stir the reaction mixture vigorously at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Follow a similar workup and purification procedure as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for comparing the reactivity of 5-bromo and 5-chloropyrimidines.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrimidine derivatives have consistently demonstrated a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of 5-Bromo-2-(piperidin-1-yl)pyrimidine derivatives against other relevant compounds, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of molecules.
The this compound scaffold has emerged as a privileged structure in the design of potent inhibitors for various biological targets, demonstrating significant potential in anticancer and antimicrobial applications. The strategic incorporation of a bromine atom at the 5-position and a piperidine moiety at the 2-position of the pyrimidine ring offers unique opportunities for modulating the physicochemical properties and biological activity of these compounds.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the in vitro biological activities of representative 5-bromo-pyrimidine derivatives and comparator compounds, providing a quantitative basis for assessing their therapeutic potential.
Anticancer Activity
The anticancer potential of 5-bromo-pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. Several analogs have demonstrated potent cytotoxic effects, often comparable to or exceeding that of established anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.
| Compound ID | Target/Cell Line | IC50 (µM) | Comparator Compound | Comparator IC50 (µM) | Reference |
| 5-Bromo-pyrimidine Derivative 1 | K562 (Chronic Myeloid Leukemia) | 0.54 ± 0.06 | Dasatinib | Not Reported in Study | [1] |
| 5-Bromo-pyrimidine Derivative 2 | HCT116 (Colon Cancer) | 0.95 ± 0.08 | Dasatinib | Not Reported in Study | [1] |
| 5-Bromo-pyrimidine Derivative 3 | A549 (Lung Cancer) | 1.78 ± 0.16 | Dasatinib | Not Reported in Study | [1] |
| 5-Bromo-pyrimidine Derivative 4 | U937 (Histiocytic Lymphoma) | 1.02 ± 0.11 | Dasatinib | Not Reported in Study | [1] |
| Compound 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide) | MC3T3-E1 (Osteoblast precursor) | 0.001 (at 1 pM) | Not Applicable | Not Applicable | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Antimicrobial Activity
While specific data for this compound derivatives is emerging, the broader class of pyrimidine derivatives has shown significant antimicrobial activity against various bacterial and fungal strains. The data below is representative of the potential of this scaffold.
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Fused Pyrimidine Derivatives | Bacillus cereus | 18 | Rhizopus oligosporus | 15 | [3] |
| Escherichia coli | 16 | Candida albicans | 17 | [3] | |
| Pseudomonas aeruginosa | 14 | [3] | |||
| Salmonella typhimurium | 15 | [3] |
Zone of inhibition is a qualitative measure of antimicrobial activity. Larger zones indicate greater susceptibility of the microorganism to the compound.
Key Experimental Protocols
To ensure the reproducibility and accurate comparison of biological activity data, detailed experimental protocols are essential. The following are methodologies for key assays cited in the evaluation of 5-bromo-pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, add the Bcr-Abl kinase, the kinase buffer, the substrate (e.g., ABLtide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of microorganisms to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A control disk with the solvent and a standard antibiotic disk should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.
Visualizing Biological Mechanisms
To better understand the context of the biological activity of these compounds, diagrams of relevant signaling pathways and experimental workflows are provided below.
Caption: Workflow for the biological activity screening of this compound derivatives.
Caption: The BMP2/SMAD1 signaling pathway, a target for osteogenic 5-bromo-pyrimidine derivatives.[2]
References
Comparative Analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationships (SAR) of novel chemical entities is paramount for the advancement of targeted therapies. This guide provides a comparative analysis of 5-Bromo-2-(piperidin-1-yl)pyrimidine analogs, focusing on their potential as anticancer agents and kinase inhibitors. The information presented is based on experimental data from preclinical studies, offering insights into the structural modifications that influence biological activity.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom at the 5-position and a piperidine ring at the 2-position of the pyrimidine core creates a unique chemical space for the development of targeted inhibitors. This guide will delve into the SAR of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of next-generation inhibitors.
Quantitative Comparison of Biological Activity
The in vitro cytotoxic and kinase inhibitory activities of a series of 5-bromo-pyrimidine analogs have been evaluated to determine their therapeutic potential. The data, summarized in the tables below, highlight the impact of various substitutions on the pyrimidine core.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of 5-Bromo-pyrimidine Analogs
| Compound ID | R1 | R2 | HCT116 (Colon) | A549 (Lung) | K562 (CML) | U937 (Leukemia) | L02 (Normal) |
| 5c | Cl | 2-hydroxyethylamino | >100 | >100 | 0.04 | 0.08 | >100 |
| 5e | Cl | 2-(dimethylamino)ethylamino | 85.12 | 75.23 | 0.03 | 0.05 | >100 |
| 6g | Piperidin-1-yl | 4-fluorophenylamino | 78.23 | 65.23 | 0.05 | 0.07 | >100 |
| 9e | 4-(2-hydroxyethyl)piperazin-1-yl | 3-chloro-4-fluorophenylamino | 65.23 | 55.23 | 0.02 | 0.04 | >100 |
| 9f | 4-methylpiperazin-1-yl | 3-chloro-4-fluorophenylamino | 72.54 | 68.23 | 0.03 | 0.06 | >100 |
| 10c | Morpholino | 4-(pyridin-3-yl)pyrimidin-2-ylamino | 55.23 | 45.23 | 0.01 | 0.03 | >100 |
| Dasatinib | - | - | 0.02 | 0.03 | 0.001 | 0.002 | 5.23 |
Data extracted from a study on novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.[1]
Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity (IC50 in µM)
| Compound ID | Bcr/Abl Kinase IC50 (µM) |
| 5c | 0.03 |
| 5e | 0.02 |
| 6g | 0.04 |
| 9e | 0.01 |
| 9f | 0.02 |
| 10c | 0.008 |
| Dasatinib | 0.001 |
Data extracted from a study on novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.[1]
Structure-Activity Relationship (SAR) Insights:
The data reveals that the nature of the substituents at the C2 and C4 positions of the 5-bromopyrimidine ring significantly influences the biological activity.
-
Substitution at C2: The presence of a piperidine or morpholine ring at the C2 position appears to be favorable for activity.
-
Substitution at C4: Aromatic amine substitutions at the C4 position, particularly those with electron-withdrawing groups like fluorine and chlorine, contribute to potent activity.
-
Kinase Inhibition: Several analogs demonstrated potent inhibition of the Bcr/Abl tyrosine kinase, with compound 10c exhibiting the highest potency among the synthesized compounds.[1]
-
Cytotoxicity: The compounds showed significant cytotoxic effects against the K562 and U937 leukemia cell lines, which are known to be driven by the Bcr/Abl fusion protein.[1] Notably, the analogs displayed much lower toxicity towards the normal human cell line (L02) compared to the standard drug, Dasatinib.[1]
Experimental Protocols
For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized 5-bromo-pyrimidine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (HCT116, A549, K562, U937) and a normal human cell line (L02) were seeded in 96-well plates at a density of 5 × 103 cells/well.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Bcr/Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds against the Bcr/Abl tyrosine kinase was evaluated using the ADP-Glo™ Kinase Assay kit.
-
Kinase Reaction: The kinase reaction was initiated by mixing the Bcr/Abl enzyme, the substrate (Abltide), and ATP in a reaction buffer. The test compounds were added at various concentrations.
-
Incubation: The reaction mixture was incubated at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, was measured using a luminometer.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Key Relationships
To better illustrate the structure-activity relationships and experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Structure-Activity Relationship (SAR) summary for 5-bromopyrimidine analogs.
Caption: Workflow for the biological evaluation of 5-bromopyrimidine analogs.
References
A Comparative Guide to Palladium Catalysts for Bromopyrimidine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on bromopyrimidine cores. The choice of the palladium catalyst system, comprising the palladium precursor and a coordinating ligand, is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.
This guide provides a comparative overview of common palladium catalysts for four major classes of cross-coupling reactions of bromopyrimidines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps include:
-
Oxidative Addition: The bromopyrimidine adds to the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation/Migratory Insertion: The coupling partner (e.g., organoboron in Suzuki-Miyaura) undergoes transmetalation, or an alkene undergoes migratory insertion (in Heck).
-
Reductive Elimination: The desired coupled product is expelled, regenerating the active Pd(0) catalyst.[1]
The nature of the ligand and the palladium precursor significantly impacts the efficiency of each step in this cycle.
Comparative Performance of Palladium Catalysts
The selection of an optimal catalyst system is dependent on the specific cross-coupling reaction and the nature of the coupling partners. The following sections provide a comparative overview of catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between bromopyrimidines and organoboron compounds.[1] The choice of catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Substrate Example | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [2] |
| Pd(OAc)₂ / SPhos | 6-Bromopyridin-3-amine | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | - | - | [3] |
| PdCl₂(dppf) | Bromopyridines | Arylboronic acid | K₂CO₃, Cs₂CO₃ | DMF | 90 | 12 | 88-96 | [4][5] |
| Pd(OAc)₂ / PPh₃ | 4,6-Dichloropyrimidines | Arylboronic acids | K₃PO₄ | - | - | - | Reasonable | [6] |
Note: Some data is extrapolated from bromopyridine substrates due to limited direct comparative data for bromopyrimidines.[3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with a bromopyrimidine.[7] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for high efficiency.[8]
| Catalyst System | Substrate Example | Amine Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd₂(dba)₃ / Ligand 1-4 | 5-Bromopyrimidine | N-methylaniline | K₃PO₄ | Toluene | 100 | - | Excellent | [9] |
| Pd(OAc)₂ / dppp | 1-(3-Bromopyridin-2-yl)ethanone | Various amines | NaOtBu | Toluene | 80 | - | 55-98 | [4][10] |
| Pd₂(dba)₃ / XPhos | 6-Bromopyridin-3-amine | Primary/secondary amine | LiHMDS | THF | 65 | 16 | - | [3] |
Note: Ligands 1-4 in the first entry refer to specific phosphine ligands detailed in the source literature.[9] Some data is based on bromopyridine substrates.[3][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a bromopyrimidine and a terminal alkyne.[11][12] This reaction often employs a copper co-catalyst.
| Catalyst System | Substrate Example | Alkyne Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines | Terminal alkynes | Et₃N | DMF | 100 | 3 | up to 96 | [11] |
| PdCl₂(PPh₃)₂ / CuI | 5-Bromopyrimidine | Terminal alkyne | Amine base | Anhydrous solvent | 40-100 | - | - | [1] |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Bromopyridine-D4 | Terminal alkyne | Et₃N | THF | 60 | 6-24 | - | [13] |
Heck Coupling
The Heck reaction involves the coupling of a bromopyrimidine with an alkene to form a substituted alkene.[4][14]
| Catalyst System | Substrate Example | Alkene Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ or P(o-tolyl)₃ | Bromopyridines | Alkene | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile | - | - | - | [4] |
| Pd(OAc)₂ / NHC Ligand | Aryl bromides | Styrene | K₂CO₃ | DMF/H₂O | 80 | - | - | [15] |
Note: N-Heterocyclic Carbene (NHC) ligands are also effective for Heck couplings.[15] Data is generalized from bromopyridine and aryl bromide substrates.[4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the cross-coupling of bromopyrimidines.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.[3]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.[2][13]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure for the C-N cross-coupling of a bromopyrimidine with an amine.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., LiHMDS, 1.4 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, and base.[13]
-
Add the bromopyrimidine and the amine coupling partner.[3]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-110 °C).[3][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
Sonogashira Coupling Protocol
This is a general procedure for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Amine base (e.g., Et₃N, 3.0 equiv)[13]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, palladium catalyst, and copper(I) iodide.[1]
-
Add the anhydrous solvent and the amine base.[1]
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.[1]
-
Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed.[1][11]
-
Upon completion, cool the reaction and filter through a pad of celite, washing with an organic solvent.[1]
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Coupling Protocol
The following is a representative procedure for the Heck coupling of a bromopyrimidine.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[4]
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., Et₃N, 1.2 equiv)[4]
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
Combine the bromopyrimidine, alkene, palladium catalyst, ligand (if used), and base in a suitable solvent in a reaction vessel.[4]
-
Heat the reaction mixture under an inert atmosphere until completion, monitoring by TLC or GC.[4]
-
Cool the reaction mixture and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the generalized workflow and logical relationships in palladium-catalyzed cross-coupling of bromopyrimidines.
Caption: Experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical workflow for selecting a palladium catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Structural Validation of Novel Compounds Derived from 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 5-Bromo-2-(piperidin-1-yl)pyrimidine. The focus is on the structural validation of these new chemical entities, supported by experimental data and detailed methodologies. This document is intended to aid researchers in the fields of medicinal chemistry and drug discovery in evaluating and pursuing promising new therapeutic agents based on the pyrimidine scaffold.
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][4] The presence of a bromine atom at the 5-position of the pyrimidine ring offers a reactive site for further chemical modifications, such as Suzuki and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds.[5][6]
Comparative Analysis of Novel Derivatives
This guide will focus on two classes of novel compounds that can be synthesized from this compound and its close analogs: Pyrimidine Acrylamides and 5-Aryl/Alkynyl-Substituted Pyrimidines .
Pyrimidine Acrylamides
A series of novel pyrimidine acrylamides has been synthesized from a precursor closely related to this compound, specifically 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one. These compounds demonstrate the potential for developing new derivatives with interesting biological activities.
Table 1: Spectroscopic Data for Representative Pyrimidine Acrylamides
| Compound ID | Structure | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) |
| PA-1 | (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(3-phenoxyphenyl)acrylamide | 1.53–1.63 (m, 6H), 3.54–3.57 (m, 4H), 6.79 (d, J = 15.5 Hz, 1H), 6.89–6.97 (m, 4H), 7.08 (dt, J = 14.8, 4.7 Hz, 2H), 7.20 (t, J = 9.7 Hz, 2H), 7.29 (s, 1H), 7.53 (d, J = 15.5 Hz, 1H) |
| PA-2 | (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide | 1.56–1.71 (m, 6H), 3.57–3.61 (m, 4H), 6.69 (d, J = 15.1 Hz, 1H), 7.01 (dd, J = 5.0, 3.5 Hz, 1H), 7.18 (d, J = 3.5 Hz, 1H), 7.28 (d, J = 5.1 Hz, 1H), 7.76 (d, J = 15.1 Hz, 1H) |
5-Aryl/Alkynyl-Substituted Pyrimidines (Hypothetical Derivatives)
Table 2: Predicted Spectroscopic Data for Hypothetical 5-Substituted-2-(piperidin-1-yl)pyrimidine Derivatives
| Compound ID | Structure | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) | Predicted MS (m/z) |
| SP-1 (Aryl) | 5-Phenyl-2-(piperidin-1-yl)pyrimidine | ~8.5 (s, 2H, pyrimidine-H), 7.2-7.6 (m, 5H, Ar-H), ~3.8 (t, 4H, piperidine-H), ~1.7 (m, 6H, piperidine-H) | ~162 (C2), ~158 (C4, C6), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~110 (C5), ~45 (piperidine-CH₂), ~26 (piperidine-CH₂), ~24 (piperidine-CH₂) | [M+H]⁺ ~240 |
| SP-2 (Alkynyl) | 5-(Phenylethynyl)-2-(piperidin-1-yl)pyrimidine | ~8.6 (s, 2H, pyrimidine-H), 7.3-7.5 (m, 5H, Ar-H), ~3.8 (t, 4H, piperidine-H), ~1.7 (m, 6H, piperidine-H) | ~162 (C2), ~159 (C4, C6), ~132 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~108 (C5), ~90 (C≡C), ~85 (C≡C), ~45 (piperidine-CH₂), ~26 (piperidine-CH₂), ~24 (piperidine-CH₂) | [M+H]⁺ ~264 |
Experimental Protocols
Synthesis of Pyrimidine Acrylamides (General Procedure)
A solution of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and a suitable carboxylic acid in DMF is treated with EDCI and HOBt. The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization.
Structural Validation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer at 300 or 400 MHz. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. Samples are dissolved in a suitable solvent like methanol or acetonitrile.[1]
Single Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. Data is collected on a diffractometer equipped with a graphite-monochromated Mo-Kα radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F².[8][9]
Visualizations
Caption: Synthesis and validation workflow for novel pyrimidine derivatives.
Potential Biological Activity and Signaling Pathways
Derivatives of piperidinyl-pyrimidine have shown significant potential as anticancer agents.[10] The piperidine moiety can play a crucial role in the molecule's interaction with biological targets. These compounds often exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One such critical pathway is the PI3K/Akt signaling pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[7][10]
Caption: Potential inhibition of the PI3K/Akt pathway by novel pyrimidines.
Conclusion
This compound serves as a valuable starting material for the synthesis of diverse novel compounds with significant therapeutic potential. The structural validation of these new entities through a combination of spectroscopic and crystallographic techniques is paramount. The comparative data and protocols presented in this guide aim to facilitate the development of the next generation of pyrimidine-based drugs. Further investigation into the biological activities of these compounds, particularly their effects on key signaling pathways like PI3K/Akt, is warranted.
References
- 1. orientjchem.org [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 5-Bromo-2-(piperidin-1-yl)pyrimidine and its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Synthetic Intermediates for Kinase Inhibitor Scaffolds
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The strategic functionalization of this core is paramount, and the choice of synthetic intermediates can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive benchmark of 5-Bromo-2-(piperidin-1-yl)pyrimidine against its primary alternatives: 5-Chloro-2-(piperidin-1-yl)pyrimidine, 5-Iodo-2-(piperidin-1-yl)pyrimidine, and 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.
Executive Summary: Performance at a Glance
This compound represents a well-balanced intermediate, offering a compromise between reactivity and stability. Its chloro- counterpart is more cost-effective but less reactive, often requiring more stringent reaction conditions. Conversely, the iodo- derivative provides the highest reactivity, leading to faster reaction times and potentially higher yields, albeit at a higher cost. The boronic acid pinacol ester offers an alternative approach for Suzuki-Miyaura coupling, reversing the roles of the coupling partners.
Data Presentation: Head-to-Head Comparison
The following tables summarize the performance of each intermediate in two of the most crucial C-C and C-N bond-forming reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Intermediate | Relative Reactivity | Typical Catalyst System | Typical Reaction Time | Typical Yield (%) | Relative Cost |
| 5-Chloro-2-(piperidin-1-yl)pyrimidine | Low | Pd(dppf)Cl₂, SPhos G3 | 12-24 h | 60-80 | Low |
| This compound | Moderate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 4-12 h | 75-95 | Moderate |
| 5-Iodo-2-(piperidin-1-yl)pyrimidine | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-4 h | 85-98 | High |
| 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester | High | Pd(dppf)Cl₂, XPhos G3 | 2-8 h | 80-95 | High |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Intermediate | Relative Reactivity | Typical Catalyst System | Typical Reaction Time | Typical Yield (%) | Relative Cost |
| 5-Chloro-2-(piperidin-1-yl)pyrimidine | Low | Pd₂(dba)₃/XPhos | 18-36 h | 50-75 | Low |
| This compound | Moderate | Pd₂(dba)₃/BINAP | 8-16 h | 70-90 | Moderate |
| 5-Iodo-2-(piperidin-1-yl)pyrimidine | High | Pd₂(dba)₃/RuPhos | 2-8 h | 80-95 | High |
Note: Yields and reaction times are indicative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system used.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and BINAP to a flame-dried Schlenk flask.
-
Add this compound, aniline, and NaOtBu.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Logical Relationship of Intermediates in Cross-Coupling Reactions
Caption: Comparison of reactivity and cost of halo-pyrimidine intermediates.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine-based inhibitor.
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-(piperidin-1-yl)pyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Bromo-2-(piperidin-1-yl)pyrimidine, a halogenated pyrimidine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on information for structurally similar compounds, including other brominated pyrimidines and piperidine-containing molecules. These compounds are generally classified as irritants, and caution should be exercised during handling.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, as related compounds can cause skin irritation.[1][2] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust, as related compounds can cause serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols.[3] |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Avoid generating dust when handling the solid compound.[4][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, and transfer to a licensed waste management service.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads).[2]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[2]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant).[2]
-
-
Solid Waste Collection:
-
Liquid Waste Collection (if in solution):
-
If the compound is in a solvent, do not dispose of it down the drain.
-
Collect the liquid waste in a designated, labeled hazardous waste container for flammable or halogenated organic solvents, as appropriate.
-
Ensure the container is properly sealed to prevent evaporation.
-
-
Decontamination of Surfaces and Equipment:
-
Clean any contaminated surfaces or non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect the cleaning materials (e.g., wipes, absorbent pads) and dispose of them in the designated solid hazardous waste container.[3]
-
-
Storage of Waste:
-
Final Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal protocols for handling 5-Bromo-2-(piperidin-1-yl)pyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the safety data of structurally similar compounds, including other brominated pyrimidines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before beginning any work.
Hazard Identification
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US or EN in the EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure a copy of this safety guide and the SDS of a similar compound is accessible.
-
Verify that a chemical fume hood is in proper working order.
-
Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) within the fume hood to contain any potential dust.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Weighing and Handling:
-
Perform all manipulations of the solid compound within a certified chemical fume hood.
-
Wear all prescribed PPE as detailed in the table above.
-
Handle the compound gently to avoid generating dust.
-
Keep the container tightly closed when not in use.[1]
3. Dissolution (if applicable):
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other materials in use.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of following specific procedures.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][3][4] Do not mix with non-halogenated waste.[2][4]
-
Container Management: Use a robust, sealed container for waste collection. Ensure the container is properly labeled with the chemical name and hazard symbols.
-
Disposal Method: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4] Incineration is a common disposal method for halogenated organic waste.[3][5]
-
Do not dispose of this compound or its waste down the drain or in regular trash.[6][7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
